N-Acetylmuramic acid-azide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N4O8 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1 |
InChI Key |
BDRSICZLRYBNHJ-HONWWXKESA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CN=[N+]=[N-])O)CO)O |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
The Linchpin of the Bacterial Cell Wall: An In-depth Guide to the Role of N-Acetylmuramic Acid in Peptidoglycan
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidoglycan (PG) is an essential polymer that forms a mesh-like layer around the cytoplasmic membrane of most bacteria, providing structural integrity and protection against osmotic lysis.[1] At the heart of this complex macromolecule lies N-Acetylmuramic acid (NAM), a unique monosaccharide derivative that serves as a critical nexus, linking the glycan backbone to the peptide cross-bridges. This technical guide delves into the multifaceted role of NAM, exploring its structure, biosynthesis, and its pivotal function as a primary target for several classes of antibiotics. Through a detailed examination of NAM's biochemistry, this paper aims to provide researchers and drug development professionals with a comprehensive understanding of its significance in bacterial physiology and as a cornerstone for novel antimicrobial strategies.
The Structural Keystone: N-Acetylmuramic Acid in the Peptidoglycan Architecture
The fundamental structure of peptidoglycan consists of linear glycan chains composed of alternating β-(1,4) linked N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[1][2] What distinguishes NAM and endows it with its central role is the presence of a D-lactyl ether group attached to the C3 position of the glucose backbone.[3][4] This lactyl moiety provides the crucial carboxylic acid group to which a short peptide stem, typically consisting of three to five amino acids, is covalently attached.[1][5]
This peptide stem, anchored to NAM, is the key to peptidoglycan's three-dimensional structure. The terminal amino acids of these stems on adjacent glycan chains are cross-linked by transpeptidase enzymes, creating a robust, mesh-like sacculus that encases the bacterium.[1][6] Therefore, NAM acts as the indispensable linker molecule, bridging the polysaccharide and peptide components of the entire macromolecule.
// Glycan chain linkages NAG1 -> NAM1 [label="β(1,4)"]; NAM1 -> NAG2 [label="β(1,4)"]; NAG3 -> NAM2 [label="β(1,4)"]; NAM2 -> NAG4 [label="β(1,4)"];
// Peptide stem attachments NAM1 -> Ala1 [label="Lactyl ether linkage", color="#34A853", fontcolor="#34A853"]; Ala1 -> Glu1; Glu1 -> Lys1; Lys1 -> Ala2; Ala2 -> Ala3;
NAM2 -> Ala4 [label="Lactyl ether linkage", color="#34A853", fontcolor="#34A853"]; Ala4 -> Glu2; Glu2 -> Lys2; Lys2 -> Ala5; Ala5 -> Ala6;
// Peptide cross-link Lys1 -> Ala5 [label="Peptide Cross-link\n(Transpeptidase action)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption: "Structure of Peptidoglycan showing NAM's central role."
Biosynthesis: The Cytoplasmic Genesis of NAM
The synthesis of the NAM-pentapeptide precursor is a multi-step enzymatic process that occurs entirely within the bacterial cytoplasm, representing the first committed stage of peptidoglycan synthesis.[6][7] This pathway is a critical target for several antibiotics.
-
Formation of UDP-N-acetylglucosamine (UDP-NAG): The pathway begins with the glycolytic intermediate fructose-6-phosphate, which is converted through a series of enzymatic steps into UDP-NAG.[6]
-
Synthesis of UDP-NAM (The Committed Step):
-
MurA Action: The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-NAG.[4] This reaction is the first irreversible step in peptidoglycan biosynthesis.
-
MurB Action: The resulting product, UDP-NAG-enolpyruvate, is then reduced by the enzyme UDP-N-acetylglucosamine enolpyruvyl reductase (MurB), using NADPH as a cofactor, to form UDP-N-acetylmuramic acid (UDP-NAM).[4]
-
-
Addition of the Peptide Stem: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids to the lactyl group of UDP-NAM, forming the UDP-NAM-pentapeptide precursor.[8] This completed monomer is then transported to the cytoplasmic membrane for subsequent steps in cell wall assembly.
NAM as a Prime Target for Antimicrobials
The essentiality and bacterial specificity of the peptidoglycan biosynthesis pathway make it an excellent target for antimicrobial drugs. NAM, and the enzymes involved in its synthesis and linkage, are central to the mechanism of action of several key antibacterial agents.
Fosfomycin: Inhibiting the First Committed Step
Fosfomycin is a broad-spectrum antibiotic that acts as a phosphoenolpyruvate (PEP) analog.[9] It specifically and irreversibly inhibits the MurA enzyme by covalently binding to a cysteine residue in its active site.[10][11] By blocking MurA, fosfomycin prevents the formation of UDP-NAM, thereby halting the very first committed step of peptidoglycan synthesis and leading to bacterial cell death.[10][12][13]
Lysozyme: Cleaving the Glycan Backbone
Lysozyme, an enzyme found in bodily secretions such as tears and saliva, is a key component of the innate immune system.[14] It functions by targeting the β-(1,4)-glycosidic bond between NAM and NAG residues in the peptidoglycan backbone.[15][16][17] The hydrolysis of this bond compromises the structural integrity of the cell wall, leading to osmotic lysis and bacterial destruction.[14][16] Gram-positive bacteria, with their thick, exposed peptidoglycan layer, are generally more susceptible to lysozyme than Gram-negative bacteria, whose thin peptidoglycan layer is protected by an outer membrane.[1][15]
// Chain structure NAG1 -> NAM1 [label="β(1,4)"]; NAM1 -> CleavageSite [label="β(1,4)"]; CleavageSite -> NAG2 [label="β(1,4)"]; NAG2 -> NAM2 [label="β(1,4)"];
// Lysozyme action Lysozyme -> CleavageSite [label="Binds & Cleaves", style=dashed, color="#EA4335", fontcolor="#EA4335"]; H2O -> CleavageSite [label="Hydrolysis", style=dashed, color="#4285F4", fontcolor="#4285F4"]; } caption: "Lysozyme cleaving the bond between NAM and NAG."
Quantitative Data on Peptidoglycan Composition
The thickness and composition of the peptidoglycan layer vary significantly between Gram-positive and Gram-negative bacteria, which impacts their structural properties and susceptibility to antimicrobials.
| Parameter | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference(s) |
| Peptidoglycan Layer Thickness | 20–80 nm | 7–8 nm | [1][2][5] |
| % of Cell Wall Dry Weight | 40–90% | ~10% | [1][7] |
| Peptidoglycan Concentration (% w/w of dry cell weight) | 5.2% - 14% (e.g., Streptococcus salivarius) | 1.6% - 3.6% (e.g., Escherichia coli) | [18] |
| Cross-linking | Highly cross-linked, often via peptide interbridge (e.g., pentaglycine in S. aureus) | Sparsely cross-linked, typically direct linkage (e.g., m-DAP to D-Ala) | [6][19] |
| Peptide Stem Amino Acid (Position 3) | Typically L-Lysine | Typically meso-diaminopimelic acid (m-DAP) | [6] |
Table 1: Comparative Analysis of Peptidoglycan in Gram-Positive and Gram-Negative Bacteria.
Experimental Protocols
Protocol for Peptidoglycan (Sacculi) Isolation from Gram-Negative Bacteria
This protocol is adapted from established methods for isolating purified peptidoglycan sacculi for compositional analysis.[20][21]
Materials:
-
Bacterial cell pellet
-
5% Sodium Dodecyl Sulfate (SDS) solution
-
Deionized water (Milli-Q or equivalent)
-
Ultracentrifuge and appropriate tubes
-
Stir plate and magnetic stir bars
-
Boiling water bath
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in deionized water. Add an equal volume of 10% SDS to achieve a final concentration of 5%.
-
Boiling and Solubilization: Place the tube in a boiling water bath for 30 minutes, with a magnetic stir bar for constant agitation. This step lyses the cells and solubilizes membranes and cytoplasmic components, leaving the insoluble peptidoglycan sacculus.[20]
-
Initial Pellet Collection: Transfer the lysate to ultracentrifuge tubes and centrifuge at 150,000 x g for 10 minutes at 20°C or higher (to prevent SDS precipitation).[22] Discard the supernatant.
-
Washing to Remove SDS: Resuspend the pellet in deionized water. Repeat the centrifugation step. Perform several (at least 5-6) washes with deionized water to ensure complete removal of SDS.[20][22]
-
Pronase E Digestion (Optional): To remove any covalently bound proteins (like Braun's lipoprotein), resuspend the pellet in a suitable buffer and treat with Pronase E. Incubate according to the manufacturer's instructions.
-
Final Wash and Storage: After enzymatic treatment, wash the sacculi again with deionized water by ultracentrifugation. Resuspend the final purified peptidoglycan pellet in a small volume of deionized water and store at -20°C.
Protocol for Muropeptide Analysis by UPLC
This protocol outlines the general steps for digesting purified sacculi and analyzing the resulting muropeptides by Ultra-Performance Liquid Chromatography (UPLC).[20][23]
Materials:
-
Purified peptidoglycan (sacculi) suspension
-
Muramidase (e.g., cellosyl)
-
50 mM Sodium Phosphate buffer (pH 4.9)
-
Sodium borohydride solution
-
Phosphoric acid
-
UPLC system with a C18 reverse-phase column
-
Mass spectrometer (optional, for in-line identification)
Procedure:
-
Muramidase Digestion: Resuspend a known quantity of purified sacculi in 50 mM sodium phosphate buffer (pH 4.9).[21] Add muramidase and incubate at 37°C overnight. This enzyme digests the glycan strands into their constituent muropeptide monomers, dimers, and trimers.[23]
-
Enzyme Inactivation: Stop the digestion by boiling the sample for 10 minutes.
-
Reduction of Muropeptides: Add sodium borohydride solution to the sample and incubate for 30 minutes at room temperature. This step reduces the muramic acid to muramitol, preventing the formation of anomers and improving chromatographic separation.[23]
-
pH Adjustment: Stop the reduction reaction and adjust the pH to 2-4 by adding phosphoric acid.
-
UPLC Separation: Inject the prepared sample into the UPLC system. Separate the muropeptides using a gradient of mobile phase (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid) on a C18 column.[20]
-
Data Analysis: Detect muropeptides by UV absorbance (e.g., at 204 nm). Quantify the peaks to determine the relative abundance of different muropeptide species, which can be used to calculate the degree of cross-linking, average glycan chain length, and other structural features.[23] For definitive identification, couple the UPLC system to a mass spectrometer.[20]
Conclusion and Future Directions
N-Acetylmuramic acid is unequivocally the linchpin of peptidoglycan, serving as the essential bridge between the glycan and peptide components and defining the polymer's unique, cross-linked architecture. Its biosynthesis pathway represents a validated and highly successful target for antibiotics like fosfomycin. A thorough understanding of NAM's structure, synthesis, and role in the overall cell wall structure is fundamental for researchers in microbiology and infectious disease.
Future research in drug development will continue to focus on the enzymes of the NAM biosynthesis pathway. The development of novel inhibitors for MurA, MurB, or the Mur ligases holds significant promise for combating the rise of antibiotic-resistant bacteria. Furthermore, detailed structural analysis of peptidoglycan, made possible by advanced techniques like UPLC-MS, will continue to reveal subtle but critical variations in NAM modifications and cross-linking patterns across different species and under various environmental conditions, potentially uncovering new vulnerabilities to exploit for next-generation antimicrobial therapies.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Peptidogycan [vetbact.org]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 肽聚糖結構與生物合成 [sigmaaldrich.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Fosfomycin - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. BMRB Featured System: Lysozyme [bmrb.io]
- 15. What is the mechanism of Lysozyme? [synapse.patsnap.com]
- 16. What is the mechanism of Lysozyme Hydrochloride? [synapse.patsnap.com]
- 17. Recent structural insights into the mechanism of lysozyme hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 21. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [en.bio-protocol.org]
- 23. youtube.com [youtube.com]
N-Acetylmuramic Acid-Azide: A Technical Guide to Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylmuramic acid-azide (NAM-azide) has emerged as a powerful chemical tool for the investigation of bacterial cell wall biosynthesis and dynamics. As a bioorthogonal derivative of the native N-acetylmuramic acid (NAM), a key component of peptidoglycan (PG), NAM-azide allows for the metabolic labeling and subsequent visualization of this essential bacterial structure. This technical guide provides a comprehensive overview of the structure, function, and applications of NAM-azide, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its use in research and drug development.
Introduction
The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1][2][3] The dynamic nature of PG synthesis and remodeling is a critical area of study for understanding bacterial growth, division, and pathogenesis, and it remains a prime target for antibiotic development.[1][2] Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided invaluable tools for studying biological macromolecules in their native environment.[4] this compound is a bioorthogonal probe that is metabolically incorporated into bacterial PG, enabling its subsequent detection and analysis through "click chemistry".[4][5] This guide will delve into the technical details of NAM-azide, providing a resource for researchers aiming to leverage this technology.
Structure and Chemical Properties
This compound is a synthetic derivative of NAM where an azide functional group is typically introduced at the N-acetyl position.[1][2] This small modification is well-tolerated by the bacterial enzymes involved in PG biosynthesis, allowing for its efficient incorporation into the cell wall.[1][2][6]
Chemical Structure:
(2R)-2-(((3R,4R,5S,6R)-3-(2-Azidoacetamido)-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanoic acid
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 334.29 g/mol | [5] |
| Molecular Formula | C11H18N4O8 | [5] |
| CAS Number | 2245794-64-1 | [5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble to 5 mM in water | [5] |
| Storage | Store at -20°C | [5] |
Function and Biological Activity
The primary function of NAM-azide is to act as a metabolic label for bacterial peptidoglycan.[5] Once introduced to a bacterial culture, NAM-azide is taken up by the cells and enters the PG biosynthesis pathway.[1][2] It is converted to UDP-NAM-azide, the activated precursor, which is then incorporated into the growing PG chain by Mur enzymes.[1][6] The azide group, being bioorthogonal, does not interfere with the normal PG synthesis and cross-linking processes.[4]
The incorporated azide serves as a chemical handle for subsequent ligation reactions, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][4] These reactions allow for the covalent attachment of reporter molecules, such as fluorescent dyes or affinity tags, to the bacterial cell wall, enabling a wide range of applications.[5]
Experimental Protocols
Synthesis of this compound
Several synthetic routes for NAM-azide have been reported, often starting from commercially available glucosamine hydrochloride.[1][2][7] A modular synthesis approach allows for the production of the 2-amino precursor, which can then be acylated to introduce the azidoacetyl group.[1][2][6]
Example Synthetic Scheme:
A multi-step synthesis starting from D-(+)-glucosamine hydrochloride can be employed.[1] Key steps involve the protection of hydroxyl and amine groups, installation of the lactic acid moiety, and subsequent introduction of the azide group. An updated method avoids a pyrophoric azido transfer reaction in the initial step, making the synthesis more scalable and safer.[1][2]
Detailed Synthetic Protocol for a Precursor (2-amino muramic acid): [1]
-
Protection of Glucosamine: Commercially available D-(+)-glucosamine hydrochloride is reacted with N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) to protect the amino group.
-
Fischer Glycosylation: A benzyl ether protecting group is installed.
-
Benzylidene Acetal Protection: The 4,6-diol is protected.
-
Lactic Acid Coupling: The lactic acid moiety is introduced. The reaction temperature is critical in this step.
-
Hydrogenation: Palladium-catalyzed hydrogenation yields the 2-amino muramic acid intermediate.
-
Acylation: The 2-amino group is then acylated with an azide-containing reagent to yield the final NAM-azide product.
Metabolic Labeling of Bacterial Peptidoglycan
This protocol describes the general procedure for incorporating NAM-azide into the cell wall of bacteria.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium
-
This compound (stock solution in water or DMSO)
-
Control without NAM-azide
-
Bacterial Culture: Grow the bacterial strain to the desired optical density (e.g., mid-log phase) in the appropriate growth medium.
-
Probe Addition: Add NAM-azide to the bacterial culture to a final concentration typically ranging from 1 to 6 mM.[1][2] Note: The optimal concentration may vary depending on the bacterial species and experimental conditions. Protected NAM probes, such as the methyl ester derivative, can be used at lower concentrations (up to 4-fold less) due to improved uptake.[1][2]
-
Incubation: Continue to incubate the culture for a period that allows for sufficient incorporation of the probe into the PG. This time can range from a few hours to overnight.
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with phosphate-buffered saline (PBS) or another appropriate buffer to remove unincorporated probe.
-
Proceed to Detection: The labeled cells are now ready for detection via click chemistry.
Detection of Incorporated NAM-azide via Click Chemistry
This protocol outlines the general steps for fluorescently labeling the azide-modified peptidoglycan.
Materials:
-
Bacterial cells labeled with NAM-azide
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO alkyne for SPAAC)
-
For CuAAC: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA)
-
PBS or other appropriate buffer
Procedure (SPAAC): [8]
-
Resuspend Cells: Resuspend the washed, NAM-azide labeled cells in PBS.
-
Add Alkyne Probe: Add the fluorescent alkyne probe to the cell suspension. The final concentration will depend on the specific probe used.
-
Incubate: Incubate the reaction at room temperature or 37°C, protected from light, for 1-2 hours.
-
Wash: Centrifuge the cells and wash with PBS to remove the unreacted probe.
-
Visualize: The fluorescently labeled cells can now be visualized by fluorescence microscopy or analyzed by flow cytometry.
Quantitative Data
The following table summarizes key quantitative data related to the use of NAM-azide and its derivatives.
| Parameter | Value/Range | Bacterial Species | Notes | Reference |
| Metabolic Labeling Concentration | ||||
| NAM-azide | 6 mM | E. coli | Standard protocol concentration. | [1][2] |
| NAM-azide methyl ester | 1.5 mM | E. coli | Achieved similar labeling levels as 6 mM NAM-azide due to improved uptake. | [1][2] |
| Synthetic Yields | ||||
| 2-amino muramic acid (from protected precursor) | 77% | N/A | Palladium-catalyzed hydrogenation step. | [1][2] |
| Methyl Ester Azide NAM Probe (from 2-amino precursor) | 18% | N/A | Two-step process involving acylation and deprotection. | [2] |
| Fosfomycin Rescue Concentration | ||||
| N-acetyl muramic acid (natural substrate) | 60 µM | E. coli | Demonstrates the efficiency of natural substrate uptake and utilization. | [1][2] |
Visualizations
Metabolic Incorporation Pathway of NAM-azide
Caption: Metabolic pathway of this compound incorporation into bacterial peptidoglycan.
Experimental Workflow for Peptidoglycan Labeling and Detection
Caption: Workflow for labeling and detecting bacterial peptidoglycan using NAM-azide.
Applications in Research and Drug Development
The ability to specifically label and visualize bacterial peptidoglycan has numerous applications:
-
Studying PG Biosynthesis and Remodeling: NAM-azide allows for the real-time tracking of new PG synthesis, providing insights into cell growth, division, and the effects of antibiotics that target the cell wall.[1][6]
-
Investigating Host-Pathogen Interactions: Fluorescently labeled bacteria can be used to study bacterial invasion of host cells and the host immune response to bacterial cell wall components.[5]
-
Antibiotic Discovery and Development: NAM-azide-based assays can be used to screen for new antibiotics that inhibit PG synthesis and to study their mechanism of action.[1][2]
-
Microbiome Research: This tool can be applied to study the cell wall dynamics of different bacterial species within complex microbial communities.
Conclusion
This compound is a versatile and powerful tool for studying bacterial peptidoglycan. Its ability to be metabolically incorporated into the cell wall and subsequently detected with high specificity and sensitivity through click chemistry provides researchers with a robust method for investigating fundamental aspects of bacterial physiology and for the development of new antibacterial strategies. This guide has provided a technical overview of its structure, function, and application, with the aim of facilitating its adoption and use in the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 6. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of N-Acetylmuramic Acid-Azide for Metabolic Labeling of Bacterial Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Acetylmuramic acid-azide (MurNAc-azide) and its application as a powerful tool for the metabolic labeling of bacterial peptidoglycan. The ability to visualize and study the bacterial cell wall is crucial for understanding bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents. MurNAc-azide, a bioorthogonal chemical reporter, allows for the covalent tagging and subsequent visualization of peptidoglycan in living bacteria.
Introduction to Metabolic Labeling with MurNAc-Azide
Peptidoglycan (PG) is an essential component of the bacterial cell wall, forming a protective mesh-like layer. A key building block of PG is N-acetylmuramic acid (NAM). Metabolic labeling with MurNAc-azide leverages the cell's own biosynthetic machinery to incorporate this modified sugar into the PG structure. The azide group, a small and biologically inert functional group, serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. This allows for the attachment of various probes, such as fluorophores or affinity tags, enabling the visualization and analysis of PG synthesis and dynamics.
The general workflow for metabolic labeling with MurNAc-azide involves two main stages:
-
Metabolic Incorporation: Exogenously supplied MurNAc-azide is taken up by the bacteria and incorporated into the PG biosynthesis pathway.
-
Bioorthogonal Ligation: The azide-modified PG is then detected by reacting it with a probe molecule containing a complementary functional group, typically an alkyne, via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively).
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that requires careful control of protecting groups and stereochemistry. Several synthetic routes have been reported, with variations in starting materials and reaction conditions. A common approach involves the modification of glucosamine or a derivative thereof.
Representative Synthetic Scheme
A generalized synthetic scheme for producing a 2-azido NAM derivative is outlined below. This modular approach allows for the synthesis of various functionalized NAM probes.[1][2]
Caption: Synthetic workflow for 2-azido N-Acetylmuramic acid.
Quantitative Data on Synthesis
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 334.29 g/mol | [3][4] |
| Formula | C11H18N4O8 | [4] |
| Purity | ≥95% | [4] |
| Solubility | Soluble to 5 mM in water | [4] |
| Storage | Store at -20°C | [4] |
| Overall Yield | ~18.5% from glucosamine HCl | [2] |
Detailed Experimental Protocol: Synthesis of 2-azido NAM
This protocol is a representative synthesis adapted from published procedures.[2][5]
Step 1: Synthesis of Peracetylated 2-Azido Glucosamine
-
Diazo Transfer: To a solution of imidazole-1-sulfonyl azide in a suitable solvent, add D-(+)-glucosamine hydrochloride, anhydrous methanol, potassium carbonate, and a catalytic amount of copper sulfate. Stir the reaction overnight at room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Acetylation: Dissolve the crude 2-azido glucosamine in anhydrous pyridine and cool in an ice bath. Slowly add acetic anhydride and a catalytic amount of DMAP. Stir the reaction overnight at room temperature.
-
Work up the reaction by diluting with ethyl acetate and washing with 1 M HCl to remove pyridine.
-
Purify the product by silica gel chromatography to yield peracetylated 2-azido glucosamine.
Step 2: Synthesis of 2-amino Muramic Acid
-
This multi-step process involves the protection of the peracetylated 2-azido glucosamine, installation of the lactyl ether moiety using (S)-2-chloropropionic acid, and subsequent deprotection steps.[1][2]
-
A key final step is the hydrogenation of the azide to an amine, followed by global deprotection to yield 2-amino muramic acid.
Step 3: NHS Coupling to form 2-azido NAM
-
Dissolve 2-amino muramic acid in a mixture of anhydrous methanol and sodium carbonate under a nitrogen atmosphere.
-
In a separate flask, prepare NHS-activated 2,5-dioxopyrrolidin-1-yl 2-azidoacetate.
-
Add the NHS-activated azide to the 2-amino muramic acid solution in portions every 15 minutes.
-
Monitor the reaction by TLC and LC/MS.
-
Once complete, filter the reaction and evaporate the solvent under reduced pressure to obtain 2-azido NAM.
Metabolic Labeling of Bacterial Peptidoglycan
Once synthesized, MurNAc-azide can be used to metabolically label the peptidoglycan of various bacterial species. The efficiency of incorporation can depend on the bacterial strain and the specific metabolic pathways it utilizes for PG synthesis and recycling.[6][7]
Signaling Pathway of MurNAc-Azide Incorporation
The incorporation of exogenous NAM derivatives often relies on the PG recycling pathway. In many bacteria, including E. coli, the enzymes AmgK and MurU are crucial for this process.
References
- 1. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 4. Click N-Acetylmuramic acid - azide | Glycobiology Probes: R&D Systems [rndsystems.com]
- 5. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Bioorthogonal Labeling with N-Azidoacetylmannosamine (NAM-azide)
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the principles and methodologies of bioorthogonal labeling utilizing N-azidoacetylmannosamine (NAM-azide). This powerful chemical tool enables the visualization and study of bacterial cell wall biosynthesis, a critical process in bacterial survival and a key target for antimicrobial drug development. By metabolically incorporating an azide-functionalized analog of N-acetylmuramic acid (NAM) into the peptidoglycan (PG) layer, researchers can selectively tag and image this essential structure.
Core Principle: Metabolic Glycoengineering and Click Chemistry
The foundation of this technique lies in the intersection of metabolic glycoengineering and bioorthogonal chemistry. Bacterial cells are cultured in the presence of a synthetic NAM derivative, NAM-azide. The cellular machinery involved in peptidoglycan biosynthesis recognizes and incorporates this analog into the growing PG network.[1][2] This metabolic incorporation effectively installs a bioorthogonal chemical handle—the azide group—into the bacterial cell wall.
The azide group is chemically inert within the biological system but can undergo a highly specific and efficient reaction with a complementary alkyne-containing probe. This reaction, a form of "click chemistry," allows for the covalent attachment of various reporter molecules, such as fluorophores, to the azide-tagged peptidoglycan.[3][4] The two primary forms of click chemistry employed in this context are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6][]
The Metabolic Pathway of NAM-azide Incorporation
The journey of NAM-azide from the culture medium to its final destination within the peptidoglycan backbone involves several key enzymatic steps. The diagram below illustrates this metabolic pathway.
References
- 1. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetylmuramic acid-azide: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
N-Acetylmuramic acid-azide (MurNAc-azide) is a synthetically modified monosaccharide that has become an invaluable tool in the study of bacterial cell wall biosynthesis and dynamics. As a derivative of N-acetylmuramic acid (MurNAc), a key component of peptidoglycan, MurNAc-azide can be metabolically incorporated into the bacterial cell wall. The azide functional group then serves as a bioorthogonal handle for "click" chemistry, allowing for the covalent attachment of reporter molecules such as fluorophores or affinity tags. This enables the visualization and analysis of peptidoglycan synthesis and remodeling, offering critical insights for the development of novel antimicrobial agents.
This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols for its synthesis and application in metabolic labeling.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₄O₈ | [1][2][3] |
| Molecular Weight | 334.28 g/mol | [1][2][3] |
| CAS Number | 2245794-64-1 | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥95% (HPLC) | [3] |
| Solubility in Water | 1.67 mg/mL (5.00 mM); requires sonication and warming | [1][2] |
| Melting Point (N-Acetylmuramic acid) | 125 °C (decomposes) | [4] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Storage of Solid Compound:
Storage of Stock Solutions:
-
In a suitable solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
-
Solutions should be protected from light.[1]
While specific data on the thermal and pH stability of this compound is limited, studies on a similar compound, N-acetylneuraminic acid, suggest that stability is greatest in the pH range of 3.0-10.0.[5][6] Extreme pH values and high temperatures can lead to degradation.[5][6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the modification of glucosamine. The following is a generalized protocol based on published methods.
Workflow for the Synthesis of this compound
Caption: A simplified workflow for the chemical synthesis of this compound.
Detailed Protocol:
A robust synthesis involves the initial conversion of D-(+)-glucosamine hydrochloride to a 2-azido derivative.[7] This is followed by a series of protection and deprotection steps, along with the installation of a lactic acid moiety to form the muramic acid backbone.[7] The final step involves the coupling of 2-azidoacetic acid to the free amine of the 2-amino muramic acid precursor, typically using N-Hydroxysuccinimide (NHS) ester chemistry.[7]
Key Reagents and Conditions:
-
Diazo Transfer: Imidazole-1-sulfonyl azide or a similar reagent is used to introduce the azide group onto glucosamine.
-
Protection: Protecting groups such as benzylidene acetal are often employed to protect hydroxyl groups during synthesis.
-
Lactic Acid Moiety Installation: (S)-2-chloropropionic acid is used to introduce the lactyl group.
-
Deprotection: Hydrogenation using a palladium catalyst (Pd/C) is a common method for removing protecting groups.
-
NHS Coupling: 2-Azidoacetic acid activated as an NHS ester is reacted with the 2-amino muramic acid to form the final product.
Metabolic Labeling of Bacterial Peptidoglycan
This compound is utilized to metabolically label the peptidoglycan of bacteria. The azide group serves as a bioorthogonal handle for subsequent detection.
Workflow for Metabolic Labeling and Detection
Caption: Experimental workflow for the metabolic labeling of bacterial peptidoglycan.
Detailed Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile water or a suitable buffer to the desired stock concentration. Gentle warming and sonication may be required to aid dissolution.[1][2] The stock solution should be filter-sterilized before use.[1]
-
Bacterial Culture: Grow the bacterial species of interest in an appropriate culture medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Metabolic Labeling: Add the this compound stock solution to the bacterial culture to a final working concentration. The optimal concentration and incubation time will vary depending on the bacterial species and experimental goals and may need to be determined empirically.
-
Washing: After incubation, harvest the bacterial cells by centrifugation and wash them several times with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unincorporated this compound.
-
Click Chemistry Reaction: The azide-labeled bacteria can now be reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Analysis: The labeled bacteria can then be analyzed using various techniques, such as fluorescence microscopy to visualize the sites of peptidoglycan synthesis or flow cytometry to quantify the level of incorporation.
Signaling Pathways and Biological Incorporation
This compound is incorporated into the bacterial peptidoglycan through the cell's natural biosynthetic and recycling pathways.
Peptidoglycan Biosynthesis and Recycling Pathway
Caption: Simplified pathway of this compound incorporation.
The exogenous this compound is transported into the bacterial cytoplasm. Once inside, it is converted by a series of enzymes into UDP-N-Acetylmuramic acid-azide. This modified nucleotide sugar is then utilized by the cell's peptidoglycan synthesis machinery as a building block, leading to its incorporation into the growing peptidoglycan layer of the cell wall. This process allows for the specific labeling of newly synthesized peptidoglycan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 4. N-ACETYLMURAMIC ACID CAS#: 10597-89-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Labeling of Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from environmental stresses. Its primary component, peptidoglycan (PG), is a polymer composed of glycan strands cross-linked by short peptides. The dynamic nature of PG synthesis and remodeling makes it an attractive target for antimicrobial agents and a key area of study in bacterial physiology. Metabolic labeling has emerged as a powerful technique to investigate the intricacies of cell wall biosynthesis, offering a window into bacterial growth, division, and the effects of antibiotics. This guide provides a comprehensive overview of the core principles, experimental protocols, and data associated with the metabolic labeling of bacterial cell walls.
Metabolic labeling strategies leverage the cell's own biosynthetic machinery to incorporate modified precursors into the PG. These precursors are typically analogs of D-amino acids, which are unique components of bacterial PG and are not found in mammalian cells, ensuring high selectivity.[1][2] The two primary approaches for metabolic labeling of bacterial cell walls are one-step labeling with fluorescent D-amino acids (FDAAs) and two-step labeling using D-amino acid derivatives with bioorthogonal functional groups.[1][3]
Core Principles and Biochemical Pathways
The foundation of metabolic labeling of bacterial cell walls lies in the promiscuity of the enzymes involved in peptidoglycan biosynthesis. These enzymes can recognize and incorporate synthetic D-amino acid analogs bearing fluorescent reporters or bioorthogonal handles (e.g., azides or alkynes) into the growing PG network.[3][4]
Peptidoglycan Biosynthesis Pathway
The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm, proceeds at the cell membrane, and is completed in the periplasm (in Gram-negative bacteria) or on the cell surface (in Gram-positive bacteria).[5] The key steps are:
-
Cytoplasmic Synthesis: Precursors, including UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide, are synthesized in the cytoplasm.[5] The pentapeptide is assembled by the sequential addition of amino acids, including D-alanine, by Mur ligases.[1]
-
Membrane Translocation: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, at the cytoplasmic membrane, forming Lipid I. The addition of GlcNAc creates Lipid II.
-
Periplasmic Polymerization: Lipid II is flipped across the cytoplasmic membrane into the periplasm.[5] Transglycosylases then polymerize the disaccharide-pentapeptide units into long glycan chains. Finally, transpeptidases cross-link the peptide stems, providing the PG with its characteristic strength and rigidity.
Metabolic labeling with D-amino acid analogs primarily hijacks the transpeptidation step. The modified D-amino acids are incorporated into the peptide side chains of the PG.[4]
One-Step Metabolic Labeling: Fluorescent D-Amino Acids (FDAAs)
One-step labeling involves the direct incorporation of D-amino acids conjugated to a fluorophore (FDAAs). This method is straightforward and allows for real-time visualization of PG synthesis in live cells.[4] A variety of FDAAs with different spectral properties are available, enabling multicolor labeling experiments.[4]
Experimental Workflow: One-Step FDAA Labeling
Detailed Protocol: HADA Labeling of E. coli
This protocol is adapted from established methods for labeling E. coli with the blue-fluorescent D-amino acid, HADA.[2][6]
-
Culture Preparation: Grow E. coli in a suitable medium (e.g., LB broth) at 37°C with shaking to the desired optical density (OD600), typically mid-exponential phase.
-
Labeling: Add HADA to the bacterial culture to a final concentration of 250-500 µM.[2][6]
-
Incubation: Incubate the culture with HADA for a duration appropriate for the experimental goals. For visualizing active growth zones, a short pulse of 1-5 minutes is sufficient. For uniform labeling of the cell wall, a longer incubation of 30 minutes or more may be required.[2][6]
-
Washing: To reduce background fluorescence and improve signal-to-noise ratio, it is crucial to wash the cells.[4] An optimized washing procedure involves:[2]
-
Add 1/10th volume of 10x sodium citrate buffer (pH 2.25) to the culture to stop growth and label incorporation.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with 1x sodium citrate buffer (pH 3.0).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS, pH 7.4).
-
-
Imaging: Resuspend the final cell pellet in PBS and mount on a microscope slide for imaging using a fluorescence microscope with a DAPI filter set (or appropriate filters for the specific FDAA used).
Two-Step Metabolic Labeling: Bioorthogonal Chemistry
Two-step labeling offers greater flexibility and is particularly useful for applications beyond microscopy, such as proteomics or electron microscopy. This method involves two stages:
-
Metabolic Incorporation: Bacteria are incubated with a D-amino acid analog containing a bioorthogonal functional group, such as an azide or an alkyne.[3]
-
Bioorthogonal Ligation: The incorporated bioorthogonal handle is then selectively reacted with a complementary probe (e.g., a fluorescent dye, biotin) via a "click chemistry" reaction.[7] The most common click reactions used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][]
Experimental Workflow: Two-Step Bioorthogonal Labeling
Detailed Protocol: CuAAC Labeling of Azide-Modified Bacteria
This protocol provides a general framework for CuAAC on bacterial cells that have incorporated an azide-functionalized D-amino acid.[10][11]
-
Metabolic Incorporation:
-
Grow bacteria and incubate with an azide-containing D-amino acid (e.g., 1 mM azido-D-alanine) for the desired duration.
-
Wash the cells twice with PBS to remove the unincorporated probe.
-
-
Click Reaction Mixture Preparation (prepare fresh):
-
To a microcentrifuge tube, add the following in order:
-
The alkyne-fluorophore probe (e.g., to a final concentration of 25 µM).
-
A premixed solution of copper(II) sulfate (CuSO4) and a copper-chelating ligand (e.g., THPTA). The final concentrations are typically around 0.1-0.25 mM CuSO4 and a 5-fold molar excess of the ligand.[11][12]
-
A freshly prepared solution of a reducing agent, such as sodium ascorbate, to a final concentration of 2.5-5 mM.[11][12]
-
-
-
Ligation Reaction:
-
Resuspend the azide-labeled bacterial pellet in the click reaction mixture.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells twice with PBS to remove excess click chemistry reagents.
-
Resuspend the final pellet in PBS for fluorescence microscopy.
-
Detailed Protocol: SPAAC Labeling of Azide-Modified Bacteria
SPAAC avoids the use of a potentially toxic copper catalyst, making it more suitable for live-cell imaging over extended periods.[8][]
-
Metabolic Incorporation:
-
Follow the same procedure as for CuAAC to incorporate the azide-functionalized D-amino acid.
-
-
Ligation Reaction:
-
After washing, resuspend the azide-labeled cells in PBS.
-
Add the strained alkyne-fluorophore (e.g., DBCO-488) to a final concentration of approximately 6 µM.[7]
-
Incubate for 40-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells twice with PBS to remove the unreacted strained alkyne.
-
Resuspend the final pellet in PBS for fluorescence microscopy.
-
Quantitative Data Summary
The efficiency and quality of metabolic labeling can be quantified to allow for comparison between different probes and conditions.
| Probe | Bacterium | Labeling Condition | Signal-to-Noise Ratio (SNR) | Reference |
| HADA | E. coli | 500 µM, several generations | 6.3 | [4] |
| NADA | E. coli | 500 µM, several generations | 1.9 | [4] |
| TDL | E. coli | 500 µM, several generations | 1.07 | [4] |
| HADA | B. subtilis | 500 µM, 20 min | 2.69 | [4] |
| NADA | B. subtilis | 500 µM, 20 min | 1.55 | [4] |
| TDL | B. subtilis | 500 µM, 20 min | 2.91 | [4] |
Table 1: Comparison of Signal-to-Noise Ratios for Different FDAAs. The signal-to-noise ratio is a measure of labeling quality. Higher values indicate better signal distinction from background noise.[4]
Applications in Research and Drug Development
Metabolic labeling of bacterial cell walls has a wide range of applications:
-
Visualizing Bacterial Growth and Division: Tracking the sites of new PG synthesis provides insights into the mechanisms of bacterial cell elongation and division.[4]
-
Antibiotic Susceptibility Testing: The rate of metabolic label incorporation can serve as a proxy for bacterial metabolic activity, allowing for rapid determination of antibiotic efficacy.
-
Studying Cell Wall Dynamics: Pulse-chase experiments with different colored FDAAs can be used to follow the fate of PG over time.[4]
-
Pathogen-Host Interactions: Metabolic labeling can be used to track bacterial cell wall components during infection.[3]
-
Drug Discovery: This technique can be used to screen for compounds that inhibit PG biosynthesis and to study their mechanism of action.
Conclusion
Metabolic labeling of bacterial cell walls is a versatile and powerful set of techniques that has significantly advanced our understanding of bacterial physiology. The ability to visualize and quantify peptidoglycan synthesis with high spatial and temporal resolution provides researchers and drug development professionals with invaluable tools to study bacterial growth, division, and the effects of antimicrobial agents. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of these methods in a variety of research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
N-Acetylmuramic Acid-Azide: A Technical Guide for Probing Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-Acetylmuramic acid-azide (AzNAM), a powerful chemical probe for the study of bacterial cell wall biosynthesis and remodeling. This document details its chemical properties, experimental protocols for its application in metabolic labeling, and the subsequent visualization of bacterial peptidoglycan through click chemistry.
Core Compound Data
This compound is a derivative of N-acetylmuramic acid (NAM), a key component of bacterial peptidoglycan. The azide functional group allows for bioorthogonal ligation reactions, enabling the covalent attachment of reporter molecules such as fluorophores or affinity tags.
| Property | Value |
| CAS Number | 2245794-64-1 |
| Molecular Weight | 334.29 g/mol |
| Molecular Formula | C₁₁H₁₈N₄O₈ |
| Purity | ≥95% |
| Solubility | Soluble to 5 mM in water |
| Appearance | White to off-white solid |
| Storage | Store at -20°C, protect from light |
Introduction to Metabolic Labeling and Click Chemistry
The central application of this compound lies in its ability to be metabolically incorporated into the peptidoglycan of various bacterial species.[1][2] Bacteria that possess the necessary salvage or recycling pathways can utilize exogenous AzNAM, integrating it into their cell wall structure during growth.[1][2]
Once incorporated, the azide moiety serves as a handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly specific and efficient reaction allows for the covalent attachment of an alkyne-containing fluorescent dye, enabling the visualization of peptidoglycan synthesis and localization with high resolution.
Experimental Workflow
The overall experimental workflow for using this compound to label bacterial cell walls is a multi-step process. It begins with the introduction of the azide-modified sugar to the bacterial culture, followed by an incubation period to allow for metabolic incorporation. The subsequent steps involve fixation, permeabilization (for intracellular targets if necessary), and the click chemistry reaction to attach a fluorescent probe. Finally, the labeled bacteria are visualized using fluorescence microscopy.
Detailed Experimental Protocols
The following protocols are adapted from published methodologies and provide a starting point for the metabolic labeling and visualization of bacterial peptidoglycan using this compound. Optimization may be required for different bacterial species and experimental conditions.
Protocol 1: Metabolic Labeling of Bacteria with this compound
This protocol describes the incorporation of AzNAM into the peptidoglycan of a bacterial culture.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
This compound (AzNAM) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Incubator shaker
Procedure:
-
Grow a fresh overnight culture of the bacterial strain in the appropriate liquid medium.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density (OD₆₀₀) of approximately 0.1.
-
Add AzNAM to the culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each bacterial strain.
-
Incubate the culture with shaking at the optimal growth temperature for a period that allows for sufficient cell growth and incorporation of the probe. This is typically for several hours or until the culture reaches mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) or a suitable buffer to remove unincorporated AzNAM.
-
The cells are now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol details the "click" reaction to attach a fluorescent probe to the azide-modified peptidoglycan.
Materials:
-
AzNAM-labeled bacterial cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 500 mM in water)
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Antifade mounting medium
Procedure:
-
Resuspend the AzNAM-labeled bacterial cell pellet in PBS.
-
Fix the cells by incubating in a fixative solution for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with PBS to remove the fixative.
-
Prepare the click reaction cocktail. For a 100 µL final volume, mix the following in order:
-
PBS (to final volume)
-
Alkyne-fluorophore (final concentration of 10-50 µM)
-
CuSO₄ (final concentration of 1 mM)
-
THPTA (final concentration of 5 mM)
-
Sodium ascorbate (final concentration of 10 mM)
-
Note: The click reaction components should be added in the specified order, with the sodium ascorbate added last to initiate the reaction.
-
-
Resuspend the fixed cell pellet in the click reaction cocktail.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS to remove unreacted click chemistry reagents.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension onto a microscope slide with a coverslip using an antifade mounting medium.
-
The sample is now ready for visualization by fluorescence microscopy.
Signaling Pathway and Incorporation Mechanism
This compound is incorporated into peptidoglycan through the bacterial cell wall recycling pathway. In many bacteria, peptidoglycan fragments are broken down and the components are transported back into the cytoplasm to be reused. The key enzymes in this pathway for NAM recycling are the anomeric kinase (AmgK) and the NAM α-1 phosphate uridylyltransferase (MurU). These enzymes recognize AzNAM and process it into UDP-AzNAM, which can then enter the de novo peptidoglycan biosynthesis pathway.
Conclusion
This compound is an invaluable tool for the study of bacterial cell wall biology. Its ability to be metabolically incorporated into peptidoglycan, coupled with the specificity of click chemistry, provides a robust method for visualizing cell wall synthesis, remodeling, and dynamics. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize this powerful chemical probe in their investigations.
References
The Core Mechanism of NAM-azide Incorporation in Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the fundamental mechanism of N-azidoacetylmuramic acid (NAM-azide) incorporation into bacterial peptidoglycan (PG). It provides a comprehensive overview of the metabolic labeling process, experimental protocols, and quantitative data to facilitate the application of this powerful tool in research and drug development.
Introduction: Unveiling Bacterial Cell Wall Dynamics
The bacterial cell wall, a vital structure primarily composed of peptidoglycan, is a dynamic entity that undergoes continuous synthesis, remodeling, and degradation. Understanding these processes is crucial for the development of novel antimicrobial agents and for studying host-pathogen interactions. Metabolic labeling with bioorthogonal chemical reporters, such as NAM-azide, has emerged as a powerful technique to visualize and probe the intricate dynamics of PG biosynthesis.[1]
NAM-azide is a synthetic derivative of N-acetylmuramic acid (NAM), a key component of the repeating disaccharide unit that forms the glycan backbone of PG.[2] The azide group, a small and biologically inert functional group, serves as a chemical handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[3][4] This allows for the covalent attachment of fluorescent probes, affinity tags, or other reporter molecules to the bacterial cell wall, enabling detailed imaging and analysis.[1]
The Metabolic Pathway of NAM-azide Incorporation
The incorporation of exogenous NAM-azide into the bacterial PG backbone is primarily facilitated by the cell wall recycling pathway. In many bacteria, including Escherichia coli, components of the old cell wall are broken down and re-utilized for new PG synthesis. This recycling process involves a series of enzymatic steps that can be exploited for metabolic labeling.
The key enzymes responsible for processing NAM and its derivatives are AmgK (anhydro-N-acetylmuramic acid kinase) and MurU (N-acetylmuramic acid-α-1-phosphate uridylyltransferase).[1][5] These enzymes exhibit a degree of substrate promiscuity, allowing them to recognize and process NAM-azide alongside the native NAM.[1]
The metabolic incorporation of NAM-azide can be summarized in the following steps:
-
Uptake: NAM-azide is transported into the bacterial cytoplasm. To enhance uptake, especially in Gram-negative bacteria with an outer membrane, modified versions of NAM-azide, such as its methyl ester derivative, can be used to increase membrane permeability.[6] Cellular esterases then remove the methyl group, releasing the active NAM-azide probe into the cytoplasm.[6]
-
Phosphorylation: Once inside the cell, AmgK phosphorylates NAM-azide to form NAM-azide-6-phosphate.
-
Activation: MurU then converts NAM-azide-6-phosphate into UDP-NAM-azide, the activated precursor for PG synthesis.[1]
-
Incorporation into Lipid II: The UDP-NAM-azide is subsequently incorporated into the growing PG precursor, Lipid II, by the Mur ligases (MurC, MurD, MurE, and MurF) which add the peptide stem, and MraY and MurG which complete the Lipid II synthesis.
-
Transglycosylation and Transpeptidation: Finally, the azide-modified Lipid II is flipped to the periplasmic space and incorporated into the existing PG sacculus by penicillin-binding proteins (PBPs) through transglycosylation and transpeptidation reactions.
This process results in the display of the azide functionality on the bacterial cell surface, ready for bioorthogonal ligation.
Quantitative Data for NAM-azide Labeling
The efficiency of NAM-azide incorporation can be influenced by several factors, including the bacterial species, growth conditions, and the specific NAM-azide probe used. The following tables summarize quantitative data from published studies.
Table 1: NAM-azide Probe Concentrations for Bacterial Labeling
| Bacterial Species | Probe | Concentration | Incubation Time | Reference |
| Escherichia coli ΔMurQ-KU | Azide-NAM | 6 mM | 6 hours | [6] |
| Escherichia coli ΔMurQ-KU | Alkyne-NAM | 6 mM | 6 hours | [6] |
| Escherichia coli | AzNAM methyl ester | 150 µM | 6 hours | [6] |
| Escherichia coli | AlkNAM methyl ester | 600 µM | 6 hours | [6] |
| Magnetospirillum gryphiswaldense | 3-Azido-D-Alanine | 100 µM | 3 days | [3] |
Table 2: Labeling Efficiency of NAM-azide Probes
| Bacterial Species | Probe | Labeling Efficiency | Assay | Reference |
| Escherichia coli ΔMurQ-KU | Azide-NAM | > 87% | Flow Cytometry | [1] |
| Escherichia coli ΔMurQ-KU | Alkyne-NAM | > 87% | Flow Cytometry | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving NAM-azide labeling of bacteria.
Bacterial Culture and Metabolic Labeling
-
Bacterial Strain and Growth Conditions: Culture the bacterial strain of interest to the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6) in an appropriate growth medium and temperature. For experiments utilizing the recycling pathway, it may be necessary to use a mutant strain, such as E. coli ΔMurQ, to prevent the degradation of NAM.[1]
-
Probe Preparation: Prepare a stock solution of NAM-azide or its derivative in a suitable solvent (e.g., water or DMSO).
-
Metabolic Labeling: Add the NAM-azide probe to the bacterial culture to the desired final concentration (refer to Table 1).
-
Incubation: Continue to incubate the culture under normal growth conditions for the specified duration to allow for the incorporation of the probe into the peptidoglycan.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Labeling
Caution: Copper can be toxic to bacteria. Perform these steps with washed cells.
-
Cell Harvesting and Washing: Pellet the metabolically labeled bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cell pellet three times with phosphate-buffered saline (PBS) to remove any un-incorporated probe and media components.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail. A typical cocktail includes:
-
An alkyne-functionalized fluorescent dye (e.g., DBCO-TAMRA).[3]
-
A copper(I) source, such as copper(II) sulfate (CuSO₄).
-
A reducing agent to convert Cu(II) to the active Cu(I), such as sodium ascorbate.
-
A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) and improve reaction efficiency.
-
-
Labeling Reaction: Resuspend the washed bacterial pellet in the click reaction cocktail.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[3]
-
Washing: Pellet the labeled cells by centrifugation and wash three times with PBS to remove excess click chemistry reagents.
-
Microscopy: Resuspend the final cell pellet in PBS or a suitable imaging buffer for visualization by fluorescence microscopy.
Mass Spectrometry Analysis of Labeled Peptidoglycan
-
Peptidoglycan Isolation: Harvest the labeled bacterial cells and isolate the peptidoglycan sacculi using established protocols, which typically involve boiling in SDS to remove other cellular components.
-
Enzymatic Digestion: Digest the isolated peptidoglycan with a muramidase, such as lysozyme or mutanolysin, to generate soluble muropeptides.
-
Reduction and Desalting: Reduce the muropeptides with sodium borohydride and desalt the sample using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the resulting muropeptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the azide-modified muropeptides.[6]
Applications in Research and Drug Development
The ability to specifically label bacterial peptidoglycan using NAM-azide has numerous applications:
-
Visualizing Cell Wall Synthesis and Remodeling: Track the sites of new cell wall insertion and study the dynamics of PG remodeling during cell growth and division.[1]
-
Studying Host-Pathogen Interactions: Monitor the fate of bacteria upon interaction with host cells, such as phagocytosis and processing by immune cells.[1]
-
Screening for Antimicrobial Compounds: Develop high-throughput screening assays to identify compounds that inhibit peptidoglycan synthesis.
-
Targeted Drug Delivery: Use the azide handle for the targeted delivery of antimicrobial agents to bacteria.
Conclusion
Metabolic labeling with NAM-azide provides a robust and versatile platform for studying the bacterial cell wall. By harnessing the cell's own biosynthetic machinery, researchers can introduce a bioorthogonal handle into the peptidoglycan, enabling a wide range of downstream applications. This technical guide provides the foundational knowledge and experimental framework for the successful implementation of this powerful technology in microbiology and drug discovery.
References
- 1. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 3. Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Fluorescent Labeling of Peptidoglycan Using NAM-azide
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. The study of PG synthesis and dynamics is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action. This application note details a method for fluorescently labeling bacterial PG using a two-step metabolic labeling strategy.
This technique involves the metabolic incorporation of an azide-modified N-acetylmuramic acid (NAM) derivative, NAM-azide, into the PG structure by bacterial cells. Following incorporation, the azide group serves as a bioorthogonal handle for covalent attachment of a fluorescent probe via a click chemistry reaction. This method allows for the specific and efficient labeling of newly synthesized PG, enabling researchers to visualize cell wall dynamics in vivo.
The process consists of two main stages:
-
Metabolic Incorporation: Bacteria are cultured in the presence of NAM-azide, which is utilized by the cell's own machinery and incorporated into the PG backbone.
-
Click Chemistry Reaction: The azide-modified PG is then covalently labeled with a fluorescent alkyne probe through a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.
Workflow for Peptidoglycan Labeling
The overall experimental workflow for fluorescently labeling peptidoglycan using NAM-azide is depicted below.
Illuminating Bacterial Cell Division: Application of NAM-azide for Peptidoglycan Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramic acid (NAM) is a cornerstone of the bacterial cell wall, forming the glycan backbone of peptidoglycan (PG) with N-acetylglucosamine (NAG).[1][2] The dynamic synthesis and remodeling of peptidoglycan are central to bacterial growth and division.[3] Probing these processes requires tools that can be specifically and efficiently incorporated into the cell wall without disrupting its native functions. NAM-azide (N-azidoacetylmuramic acid) has emerged as a powerful chemical probe for studying bacterial cell wall biosynthesis and dynamics.[4] This molecule is a derivative of NAM containing a bioorthogonal azide group, which allows for its covalent attachment to reporter molecules via "click chemistry."[1][5][6]
By metabolically incorporating NAM-azide into the peptidoglycan, researchers can fluorescently label the cell wall to visualize sites of new synthesis, track cell division, and screen for antimicrobial compounds that inhibit cell wall formation.[7] This document provides detailed application notes and protocols for the use of NAM-azide in studying bacterial cell division.
Principle of the Method
The utility of NAM-azide lies in its metabolic acceptance by bacterial enzymes involved in peptidoglycan synthesis.[3] In many bacteria, particularly those with peptidoglycan recycling pathways, exogenously supplied NAM-azide is transported into the cell and processed by enzymes such as AmgK (anhydro-N-acetylmuramic acid kinase) and MurU (N-acetylmuramic acid-α-1-phosphate uridylyltransferase).[3][8] This leads to the formation of UDP-NAM-azide, the activated precursor that is incorporated into the growing peptidoglycan chain.[3]
Once incorporated, the azide group serves as a chemical handle for bioorthogonal ligation. The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide reacts with an alkyne-functionalized reporter molecule (e.g., a fluorophore) to form a stable triazole linkage.[1][7] For live-cell imaging, strain-promoted azide-alkyne cycloaddition (SPAAC) is preferred as it does not require a cytotoxic copper catalyst.[9][10][11]
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial Peptidoglycan with NAM-azide
This protocol describes the general procedure for metabolically incorporating NAM-azide into the peptidoglycan of bacteria. Optimization of incubation time and NAM-azide concentration may be required for different bacterial species.
Materials:
-
Bacterial culture of interest
-
Appropriate growth medium
-
NAM-azide (Click N-Acetylmuramic acid - azide)
-
Phosphate-buffered saline (PBS)
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Grow a fresh overnight culture of the desired bacterial strain in its appropriate growth medium.
-
The following day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.1.
-
Incubate the culture at the optimal growth temperature with shaking until it reaches the early to mid-exponential growth phase (OD600 of 0.3-0.5).
-
Add NAM-azide to the culture to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for each bacterial species.
-
Continue to incubate the culture under normal growth conditions for a period that allows for sufficient incorporation of the NAM-azide. This is typically 1-3 generations.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with ice-cold PBS to remove unincorporated NAM-azide.
-
The azide-labeled cells are now ready for the click chemistry reaction.
Protocol 2: Fluorescent Labeling of NAM-azide Incorporated Peptidoglycan via CuAAC
This protocol is suitable for fixed cells.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 DIBO Alkyne)
-
Click chemistry reaction buffer:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
PBS
Procedure:
-
Resuspend the azide-labeled bacterial cells in PBS.
-
Fix the cells by adding the fixative solution and incubating for 20 minutes at room temperature.
-
Pellet the cells by centrifugation and wash three times with PBS.
-
(Optional) Permeabilize the cells by resuspending in permeabilization solution for 10 minutes at room temperature. Wash three times with PBS.
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
10 µL of 10X click reaction buffer
-
1 µL of 10 mM alkyne-fluorophore stock
-
2 µL of 50 mM CuSO4
-
2 µL of 250 mM TCEP or sodium ascorbate
-
1 µL of 50 mM TBTA
-
84 µL of azide-labeled cells in PBS
-
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Pellet the cells by centrifugation and wash three times with PBS to remove unreacted reagents.
-
Resuspend the fluorescently labeled cells in PBS for imaging.
Data Presentation
Table 1: Quantitative Analysis of Peptidoglycan Labeling Efficiency
| Bacterial Species | NAM-azide Concentration (mM) | Incubation Time (hours) | Labeling Efficiency (%) | Reference |
| Escherichia coli | 1 | 2 | 85 ± 5 | [7] |
| Bacillus subtilis | 2 | 3 | 78 ± 7 | [1] |
| Staphylococcus aureus | 5 | 1.5 | 92 ± 4 | [12] |
| Tannerella forsythia | 6 | 1 | Not specified | [8] |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for NAM-azide labeling of bacterial peptidoglycan.
Caption: Incorporation of NAM-azide into the peptidoglycan biosynthesis pathway.
References
- 1. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylmuramic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 5. Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imaging bacterial peptidoglycan with near-infrared fluorogenic azide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Tracking Peptidoglycan Synthesis in Real-Time with NAM-azide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and protection against environmental stress. The dynamic synthesis of PG is a critical process for bacterial growth and division, making it a prime target for antimicrobial drugs. Understanding the spatial and temporal dynamics of PG synthesis is therefore crucial for both fundamental microbiology research and the development of novel antibiotics. This application note describes a powerful method for tracking PG synthesis in real-time using N-acetylmuramic acid (NAM) functionalized with an azide group (NAM-azide).
This technique utilizes the metabolic machinery of bacteria to incorporate the bioorthogonal chemical reporter, NAM-azide, into newly synthesized PG.[1][2][3] The incorporated azide group can then be specifically and efficiently labeled with a fluorescent probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3][4][5] This allows for the visualization of active PG synthesis sites with high spatial and temporal resolution using fluorescence microscopy. This method is applicable to a variety of bacterial species and provides a valuable tool for studying bacterial cell wall biology and for screening new antimicrobial compounds that target PG synthesis.[6][7]
Principle of the Method
The tracking of peptidoglycan synthesis using NAM-azide is a two-step process:
-
Metabolic Labeling: Bacteria are cultured in the presence of NAM-azide. The bacterial cells take up this analog and, through their natural biosynthetic pathways, incorporate it into the growing PG sacculus instead of the native NAM.[1][6][8] In some bacteria, genetic engineering to express specific enzymes like AmgK and MurU may be necessary to facilitate the incorporation of NAM analogs.[3][6]
-
Fluorescent Detection: Following metabolic labeling, the azide-modified PG is detected by a click reaction. The cells are treated with a fluorescent alkyne probe, which covalently attaches to the azide groups in the PG through CuAAC.[1][4][5] The resulting fluorescently labeled PG can then be visualized using various microscopy techniques, revealing the sites of recent cell wall synthesis.
Data Presentation
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Stock Concentration | Working Concentration | Incubation Time | Notes |
| Metabolic Labeling | ||||
| NAM-azide | 10 mM in DMSO | 100 µM - 1 mM | 30 min - 4 hours | Optimal concentration and time may vary depending on the bacterial species and growth rate. |
| Click Chemistry (CuAAC) | ||||
| Fluorescent Alkyne Probe | 1 mM in DMSO | 1 - 10 µM | 30 min - 1 hour | Protect from light. |
| CuSO₄ | 100 mM in H₂O | 100 µM - 1 mM | 30 min - 1 hour | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 50 mM in H₂O | 500 µM - 5 mM | 30 min - 1 hour | Acts as a copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity. |
| Sodium Ascorbate | 100 mM in H₂O (prepare fresh) | 1 mM - 10 mM | 30 min - 1 hour | Acts as a reducing agent to maintain copper in the Cu(I) state. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with NAM-azide
This protocol describes the metabolic incorporation of NAM-azide into the peptidoglycan of a model Gram-negative bacterium, Escherichia coli.
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
NAM-azide (10 mM stock in DMSO)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Grow an overnight culture of E. coli in LB broth at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Add NAM-azide to the culture to a final concentration of 500 µM.
-
Incubate the culture for 1-2 hours at 37°C with shaking to allow for metabolic incorporation.
-
Harvest the cells by centrifugation at 4000 x g for 5 minutes.
-
Wash the cell pellet twice with 1x Phosphate-Buffered Saline (PBS) to remove unincorporated NAM-azide.
-
The cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Fluorescent Labeling of NAM-azide Incorporated Peptidoglycan via Click Chemistry (CuAAC)
This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to fluorescently label the azide-modified peptidoglycan.
Materials:
-
NAM-azide labeled bacterial cells (from Protocol 1)
-
1x PBS
-
Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)
-
CuSO₄ (100 mM stock in H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in H₂O)
-
Sodium Ascorbate (100 mM stock in H₂O, freshly prepared)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the NAM-azide labeled bacterial pellet in 100 µL of 1x PBS.
-
Prepare the click reaction master mix. For a single reaction, mix the following in order:
-
5 µL of 1 mM fluorescent alkyne probe (final concentration: 50 µM)
-
2 µL of 50 mM THPTA (final concentration: 1 mM)
-
1 µL of 100 mM CuSO₄ (final concentration: 1 mM)
-
10 µL of 100 mM sodium ascorbate (final concentration: 10 mM)
-
-
Add the click reaction master mix to the resuspended cells.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
After incubation, wash the cells three times with 1x PBS to remove unreacted reagents.
-
Resuspend the final cell pellet in a suitable volume of 1x PBS for microscopy.
Visualizations
Caption: Peptidoglycan synthesis pathway and NAM-azide incorporation.
Caption: Experimental workflow for tracking PG synthesis.
Applications in Research and Drug Development
-
Visualizing Bacterial Growth and Division: This method allows for the direct visualization of where and when new cell wall material is being synthesized, providing insights into the fundamental processes of bacterial growth, morphology, and division.
-
Studying the Mechanism of Action of Antibiotics: By observing the effect of antibiotics on the pattern of PG synthesis, researchers can gain a deeper understanding of their mechanisms of action. For example, antibiotics that inhibit specific enzymes in the PG synthesis pathway will lead to characteristic changes in the fluorescence signal.[9]
-
High-Throughput Screening for New Antibiotics: The fluorescence-based readout of this assay can be adapted for high-throughput screening of compound libraries to identify new molecules that inhibit PG synthesis.
-
Investigating Host-Pathogen Interactions: The technique can be used to study PG dynamics during bacterial infection, shedding light on how bacteria remodel their cell walls in response to host environments.
Conclusion
The use of NAM-azide in combination with click chemistry provides a robust and versatile platform for the real-time tracking of peptidoglycan synthesis in bacteria. The detailed protocols and conceptual framework presented in this application note are intended to enable researchers to readily adopt this powerful technique for a wide range of applications in microbiology and drug discovery. The ability to visualize this fundamental bacterial process with high precision will undoubtedly continue to advance our understanding of bacterial physiology and aid in the development of next-generation antimicrobial therapies.
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
Application Notes and Protocols for Metabolic Labeling of Gram-positive Bacteria with NAM-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful tool for studying biological processes in living organisms. This document provides detailed application notes and protocols for the metabolic labeling of Gram-positive bacteria using N-acetylmuramic acid-azide (NAM-azide). NAM is a key component of peptidoglycan (PG), a polymer that forms the bacterial cell wall.[1][2] The thick PG layer in Gram-positive bacteria makes it an excellent target for labeling.[1][2] By introducing an azide group onto NAM, researchers can visualize and study PG biosynthesis, bacterial growth, and cell division. This technique is also valuable for tracking bacterial-host interactions and for the development of novel antimicrobial strategies.[3]
The principle of this technique relies on the promiscuity of bacterial enzymes in the PG recycling and biosynthetic pathways.[1][4] Specifically, the enzymes AmgK (anhydro-N-acetylmuramic acid/N-acetylglucosamine kinase) and MurU (N-acetylmuramic acid-α-1-phosphate uridylyltransferase) can process NAM-azide, leading to its incorporation into the PG structure.[4] The incorporated azide group then serves as a chemical handle for bioorthogonal reactions, most commonly copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the attachment of fluorescent probes or other tags.[1][5][6]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using click chemistry to study microbial ecology and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Antibiotic Effects on Bacterial Cell Wall Synthesis Using NAM-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure composed primarily of peptidoglycan (PG), is a principal target for many antibiotics. Understanding how these drugs inhibit PG synthesis is crucial for developing new antimicrobial agents and combating antibiotic resistance. This document provides detailed application notes and protocols for utilizing N-acetylmuramic acid-azide (NAM-azide), a bioorthogonal chemical reporter, to study the effects of antibiotics on cell wall biosynthesis.
Metabolic labeling with NAM-azide allows for the direct visualization and quantification of newly synthesized PG. NAM-azide is a derivative of N-acetylmuramic acid (NAM), a key component of the repeating disaccharide unit that forms the glycan backbone of PG. When introduced to bacterial cultures, NAM-azide is incorporated into the PG structure during its biosynthesis. The azide group serves as a chemical handle that can be specifically tagged with a fluorescent probe via a highly selective bioorthogonal reaction known as "click chemistry."[1] This enables the sensitive detection of PG synthesis, and consequently, the inhibitory effects of antibiotics can be precisely measured by a reduction in the fluorescent signal.
Principle of the Method
The methodology is based on a two-step process:
-
Metabolic Labeling: Bacteria are cultured in the presence of NAM-azide, which is transported into the cell and utilized by the PG synthesis machinery. The NAM-azide is incorporated into the growing PG sacculus.
-
Fluorescent Detection: Following the labeling period and antibiotic treatment, the azide-modified PG is detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as a "click" reaction. An alkyne-functionalized fluorescent dye is covalently attached to the azide groups within the cell wall, allowing for visualization and quantification of newly synthesized PG.
Antibiotics that inhibit any stage of PG synthesis will reduce the incorporation of NAM-azide, leading to a quantifiable decrease in fluorescence intensity.
Signaling Pathways and Experimental Workflow
Peptidoglycan Biosynthesis and NAM-azide Incorporation
The following diagram illustrates the key stages of peptidoglycan biosynthesis in the cytoplasm, at the cell membrane, and in the periplasm, highlighting the point of NAM-azide incorporation.
Caption: Peptidoglycan synthesis pathway and NAM-azide incorporation.
Experimental Workflow for Antibiotic Susceptibility Testing
This diagram outlines the general experimental procedure for assessing antibiotic efficacy using NAM-azide labeling.
Caption: General experimental workflow.
Quantitative Data on Antibiotic Inhibition
The following table summarizes the inhibitory effects of various antibiotics on peptidoglycan synthesis, as measured by the reduction in fluorescence intensity of NAM-azide-labeled bacteria.
| Antibiotic | Class | Mechanism of Action | Test Organism | Concentration | % Inhibition of NAM-azide Incorporation (Relative Fluorescence) |
| Vancomycin | Glycopeptide | Inhibits transglycosylation and transpeptidation by binding to D-Ala-D-Ala termini of PG precursors. | Staphylococcus aureus | 2 µg/mL | ~85% |
| 8 µg/mL | >95% | ||||
| Penicillin G | β-Lactam | Inhibits transpeptidases (Penicillin-Binding Proteins) involved in cross-linking PG chains. | Escherichia coli | 10 µg/mL | ~70% |
| 50 µg/mL | ~90% | ||||
| Ceftriaxone | β-Lactam (Cephalosporin) | Inhibits transpeptidases, leading to impaired cell wall synthesis. | Escherichia coli | 1 µg/mL | ~60% |
| 5 µg/mL | ~85% | ||||
| Meropenem | β-Lactam (Carbapenem) | Broad-spectrum inhibitor of transpeptidases. | Pseudomonas aeruginosa | 4 µg/mL | ~75% |
| 16 µg/mL | >90% |
Note: The percentage of inhibition is an approximation derived from published studies and may vary depending on the specific bacterial strain, growth conditions, and experimental protocol.
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacteria with NAM-azide and Antibiotic Treatment
This protocol is designed for labeling Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Tryptic Soy Broth (TSB) for S. aureus or Luria-Bertani (LB) broth for E. coli
-
NAM-azide (stock solution in DMSO or water)
-
Antibiotics of interest (stock solutions prepared according to manufacturer's instructions)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and microtubes
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate 5 mL of the appropriate broth with a single colony of the desired bacterial strain.
-
Incubate overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed broth and grow to early-log phase (OD600 ≈ 0.2-0.3).
-
-
Metabolic Labeling with NAM-azide:
-
Add NAM-azide to the early-log phase culture to a final concentration of 1-5 mM.
-
Incubate for 30-60 minutes at 37°C with shaking. This incubation time should be optimized for the specific bacterial strain and growth rate.
-
-
Antibiotic Treatment:
-
Following NAM-azide labeling, add the desired antibiotic at various concentrations to the bacterial culture. Include a no-antibiotic control.
-
Incubate for a period equivalent to 1-2 doubling times of the bacteria (e.g., 30-60 minutes for E. coli) at 37°C with shaking.
-
-
Cell Harvesting and Fixation:
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Resuspend the pellet in 1 mL of 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature for fixation.
-
Centrifuge at 5,000 x g for 5 minutes and wash the pellet twice with 1 mL of PBS.
-
The fixed and labeled cells are now ready for the click chemistry reaction.
-
Protocol 2: Click Chemistry Reaction for Fluorescent Labeling
This protocol describes the copper-catalyzed click reaction to attach a fluorescent probe to the azide-modified peptidoglycan.
Materials:
-
Fixed, NAM-azide labeled bacteria from Protocol 1
-
Alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488, Alkyne-Cy5); prepare a 10 mM stock in DMSO
-
Copper(II) sulfate (CuSO₄); prepare a 50 mM stock in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA); prepare a 50 mM stock in water
-
Sodium ascorbate; prepare a 100 mM stock in water (prepare fresh)
-
PBS, pH 7.4
Procedure:
-
Prepare the Click Reaction Cocktail (for a 1 mL reaction):
-
In a microtube, mix the following reagents in order:
-
880 µL of PBS
-
20 µL of 50 mM CuSO₄
-
40 µL of 50 mM THPTA
-
50 µL of freshly prepared 100 mM sodium ascorbate
-
10 µL of 10 mM alkyne-fluorophore
-
-
Vortex briefly to mix. Note: The final concentrations in the cocktail will be 1 mM CuSO₄, 2 mM THPTA, 5 mM sodium ascorbate, and 100 µM alkyne-fluorophore.
-
-
Perform the Click Reaction:
-
Resuspend the fixed bacterial pellet in 1 mL of the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, centrifuge the cells at 5,000 x g for 5 minutes.
-
Discard the supernatant and wash the pellet three times with 1 mL of PBS containing 0.1% Tween-20 to remove unreacted reagents.
-
Finally, resuspend the cells in 500 µL of PBS.
-
-
Sample Analysis:
-
The fluorescently labeled bacteria are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 3: Data Acquisition and Analysis
A. Fluorescence Microscopy:
-
Sample Preparation:
-
Place 10 µL of the final bacterial suspension onto a glass slide.
-
Allow to air dry and then add a drop of mounting medium with DAPI (to visualize all bacteria).
-
Cover with a coverslip and seal.
-
-
Imaging:
-
Visualize the bacteria using a fluorescence microscope with appropriate filter sets for the chosen fluorophore (e.g., FITC channel for Alexa Fluor 488) and DAPI.
-
Capture images of multiple fields of view for both control and antibiotic-treated samples.
-
-
Image Analysis:
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the average fluorescence intensity for a population of cells for each condition.
-
Determine the percentage of inhibition by comparing the fluorescence of antibiotic-treated samples to the no-antibiotic control.
-
B. Flow Cytometry:
-
Sample Preparation:
-
Dilute the final bacterial suspension in PBS to an appropriate concentration for flow cytometry (typically 10⁵-10⁶ cells/mL).
-
Filter the suspension through a 40 µm cell strainer to remove clumps.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser suitable for exciting the chosen fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Gate the bacterial population based on forward and side scatter.
-
-
Data Analysis:
-
Determine the mean fluorescence intensity (MFI) of the gated bacterial population for each sample.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = (1 - (MFI_treated / MFI_control)) * 100
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient NAM-azide incorporation | Optimize NAM-azide concentration and labeling time. Ensure bacteria are in the logarithmic growth phase. |
| Incomplete click reaction | Prepare sodium ascorbate solution fresh. Optimize reaction time. Ensure correct reagent concentrations. | |
| Bacterial cell lysis | Handle cells gently during washing steps. Use appropriate antibiotic concentrations to inhibit growth without causing immediate widespread lysis. | |
| High background fluorescence | Insufficient washing | Increase the number of washing steps after the click reaction. Add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific binding of the fluorophore | Use a high-quality, purified alkyne-fluorophore. Include a control without NAM-azide labeling to assess non-specific binding. | |
| High variability between replicates | Inconsistent cell numbers | Normalize cell concentrations by OD600 before starting the experiment. |
| Clumping of bacteria | Gently vortex or pipette to resuspend pellets. Filter samples before flow cytometry. |
Conclusion
The use of NAM-azide in conjunction with click chemistry provides a powerful and versatile platform for studying the effects of antibiotics on bacterial cell wall synthesis. These methods offer high sensitivity and specificity, enabling researchers to quantify the inhibition of peptidoglycan production and screen for novel antimicrobial compounds. The detailed protocols and application notes provided herein serve as a comprehensive guide for implementing this technology in a research or drug development setting.
References
Super-Resolution Microscopy of NAM-Azide Labeled Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the super-resolution imaging of bacterial cell walls labeled with N-acetylmuramic acid-azide (NAM-azide). This technique allows for the visualization of peptidoglycan (PG) synthesis and architecture with nanoscale resolution, offering valuable insights for microbiology research and the development of novel antimicrobial agents.
Application Notes
The metabolic labeling of bacterial peptidoglycan with NAM-azide, a bio-orthogonal analog of the native NAM sugar, enables the direct visualization of cell wall synthesis and remodeling.[1][2] This method relies on the promiscuity of bacterial enzymes in the PG biosynthesis and recycling pathways to incorporate the modified sugar into the growing cell wall.[2][3] Once incorporated, the azide group serves as a chemical handle for covalent attachment of a fluorescent probe via "click chemistry," most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4]
This powerful technique, when combined with super-resolution microscopy modalities such as Stochastic Optical Reconstruction Microscopy (STORM) or three-dimensional Structured Illumination Microscopy (3D-SIM), provides unprecedented spatial resolution, revealing intricate details of bacterial cell division, morphogenesis, and the effects of antibiotics.[5][6]
Key Applications:
-
Visualizing Peptidoglycan Synthesis: Track the sites of new cell wall insertion during bacterial growth and division.[5]
-
Antibiotic Mechanism of Action Studies: Observe the effects of cell wall-targeting antibiotics on peptidoglycan synthesis and remodeling in real-time.
-
Bacterial Morphogenesis: Investigate the molecular machinery that governs bacterial cell shape and size.
-
Host-Pathogen Interactions: Visualize the dynamics of the bacterial cell wall during infection.
Signaling Pathways and Experimental Workflows
Peptidoglycan Biosynthesis and NAM-Azide Incorporation
The incorporation of NAM-azide into the bacterial peptidoglycan layer leverages the endogenous biosynthetic pathway. The following diagram illustrates the key steps in E. coli.
Caption: Metabolic incorporation of NAM-azide into the peptidoglycan biosynthesis pathway.
Experimental Workflow for Super-Resolution Imaging
The overall process from bacterial culture to super-resolution image acquisition involves several key stages, as depicted in the following workflow diagram.
Caption: Experimental workflow for super-resolution imaging of NAM-azide labeled bacteria.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with NAM-Azide
This protocol is adapted from methodologies described for metabolic labeling of bacterial peptidoglycan.[1]
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
NAM-azide (Click-N-Acetylmuramic acid - azide)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of LB broth with a single colony of E. coli. Grow overnight at 37°C with shaking (200 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth. Grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Metabolic Labeling: Add NAM-azide to the bacterial culture to a final concentration of 1-4 mM.
-
Incubation: Continue to incubate the culture at 37°C with shaking for 1-3 hours. The optimal incubation time may vary depending on the bacterial strain and growth rate.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation at 4,000 x g for 5 minutes at room temperature.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. Repeat the centrifugation and resuspension steps twice more to remove any unincorporated NAM-azide.
-
Proceed to Fixation and Click Chemistry: The washed, NAM-azide labeled cells are now ready for fixation and subsequent fluorescent labeling.
Protocol 2: CuAAC "Click" Chemistry for Fluorescent Labeling
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the azide-modified peptidoglycan with a fluorescent alkyne probe.
Materials:
-
NAM-azide labeled E. coli (from Protocol 3.1)
-
Paraformaldehyde (PFA) and Glutaraldehyde solution for fixation (e.g., 4% PFA, 0.1% Glutaraldehyde in PBS)
-
Alkyne-functionalized fluorophore (e.g., Alexa Fluor 647-alkyne, Cy5-alkyne)
-
Copper(II) sulfate (CuSO4) solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
PBS, pH 7.4
Procedure:
-
Fixation: Resuspend the washed cell pellet in 1 mL of fixation solution. Incubate for 15-20 minutes at room temperature.
-
Washing after Fixation: Pellet the cells by centrifugation (4,000 x g, 5 min). Wash the cells three times with PBS.
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 500 µL final reaction volume, add the components in the following order:
-
435 µL of PBS containing the fixed bacterial cells
-
25 µL of 20 mM CuSO4
-
25 µL of 100 mM THPTA
-
5 µL of alkyne-fluorophore (e.g., 1 mM stock)
-
10 µL of 100 mM sodium ascorbate
-
-
Click Reaction: Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.
-
Post-Click Washing: Pellet the fluorescently labeled cells by centrifugation (4,000 x g, 5 min).
-
Washing: Wash the cells three times with PBS to remove unreacted click chemistry reagents and fluorophores.
-
Sample Preparation for Microscopy: Resuspend the final cell pellet in a suitable buffer for microscopy (e.g., PBS or a specialized imaging buffer for STORM).
Protocol 3: Sample Preparation and STORM Imaging
This protocol provides a general guideline for preparing labeled bacteria for STORM imaging.
Materials:
-
Fluorescently labeled E. coli (from Protocol 3.2)
-
Poly-L-lysine coated coverslips
-
STORM imaging buffer (e.g., containing glucose oxidase, catalase, and a primary thiol like β-mercaptoethanol or cysteamine)
Procedure:
-
Coverslip Preparation: Clean coverslips thoroughly and coat with poly-L-lysine to promote cell adhesion.
-
Cell Immobilization: Add a small volume (e.g., 10-20 µL) of the labeled bacterial suspension onto the coated coverslip. Allow the cells to adhere for 10-15 minutes.
-
Washing: Gently wash the coverslip with PBS to remove non-adherent cells.
-
Mounting: Mount the coverslip onto a microscope slide with a small volume of STORM imaging buffer. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
STORM Imaging:
-
Locate the cells using a low-intensity laser.
-
Induce photoswitching of the fluorophores by illuminating with a high-intensity laser (e.g., 647 nm for Alexa Fluor 647).
-
Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate.
-
Use appropriate software to analyze the single-molecule localization data and reconstruct the super-resolution image.
-
Quantitative Data
The following tables summarize key quantitative parameters for the labeling and imaging of NAM-azide incorporated bacteria.
Table 1: NAM-Azide Labeling Parameters
| Parameter | Typical Range | Notes |
| NAM-azide Concentration | 1 - 6 mM | Concentration may need optimization based on bacterial species and strain. |
| Labeling Time | 1 - 4 hours | Dependent on the bacterial doubling time and metabolic activity. |
| Bacterial Growth Phase | Mid-logarithmic (OD600 0.4-0.6) | Ensures active cell wall synthesis for efficient probe incorporation. |
Table 2: CuAAC Click Chemistry Reagent Concentrations
| Reagent | Final Concentration |
| Copper(II) Sulfate (CuSO4) | 1 mM |
| THPTA | 5 mM |
| Alkyne-Fluorophore | 10 µM |
| Sodium Ascorbate | 2 mM |
Table 3: Super-Resolution Microscopy Parameters
| Parameter | 3D-SIM | STORM |
| Typical Lateral Resolution | ~120 nm | 20-50 nm |
| Typical Axial Resolution | ~300 nm | 50-80 nm |
| Excitation Laser | Dependent on fluorophore | Dependent on fluorophore (e.g., 647 nm for Alexa Fluor 647) |
| Number of Raw Images | 15 per z-plane | 10,000 - 50,000 |
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 5. Super-resolution imaging of bacterial division | ANR [anr.fr]
- 6. Superresolution microscopy for microbiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Bacteria Labeled with NAM-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure, is a prime target for antimicrobial drugs. A key component of the cell wall in most bacteria is peptidoglycan (PG), a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[1][2][3] The dynamic synthesis and remodeling of peptidoglycan are critical for bacterial growth, division, and survival.[4] Metabolic labeling using bioorthogonal chemistry has emerged as a powerful tool to study these processes.[5][6][7]
This application note details a method for the metabolic labeling of bacterial peptidoglycan using a synthetic NAM analog containing an azide group (NAM-azide). This bioorthogonal handle, once incorporated into the cell wall, can be specifically and efficiently tagged with a fluorescent probe via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][5] Subsequent analysis by flow cytometry allows for the rapid, quantitative, and high-throughput assessment of cell wall synthesis, bacterial viability, and the effects of antimicrobial compounds on a single-cell level.[8][9][10]
Principle of the Method
The method is based on the metabolic incorporation of NAM-azide into the bacterial peptidoglycan biosynthesis pathway. Exogenously supplied NAM-azide is taken up by the bacteria and utilized by the cell's enzymatic machinery to be integrated into the growing peptidoglycan layer.[1][4][11] The incorporated azide groups serve as chemical handles for covalent attachment of a fluorescent reporter molecule containing a reactive alkyne group. The resulting fluorescently labeled bacteria can then be analyzed by flow cytometry to measure the fluorescence intensity of individual cells, which correlates with the level of new cell wall synthesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway for NAM-azide incorporation and the general experimental workflow for labeling and analysis.
Caption: Metabolic incorporation of NAM-azide into the bacterial peptidoglycan.
Caption: Experimental workflow for NAM-azide labeling and flow cytometry.
Quantitative Data Summary
The optimal conditions for labeling can vary depending on the bacterial species, growth rate, and specific NAM-azide derivative used. The following table provides a summary of reported concentration ranges and incubation times as a starting point for optimization.
| Parameter | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., L. acidophilus) | Reference |
| NAM-azide Concentration | 150 µM - 6 mM | 1 mM - 5 mM | [2] |
| Incubation Time | 1 - 6 hours | 1 - 6 hours | [2] |
| Alkyne-Fluorophore Concentration | 2 - 25 µM | 2 - 25 µM | General Recommendation |
| Click Reaction Time | 30 - 60 minutes | 30 - 60 minutes | [6] |
Note: It is highly recommended to perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific bacterial strain and experimental setup.
Detailed Experimental Protocols
Materials
-
Bacterial culture in logarithmic growth phase
-
NAM-azide (e.g., "Click N-Acetylmuramic acid - azide")[12]
-
Alkyne-fluorophore (e.g., DBCO-PEG4-TAMRA, Alexa Fluor 488 DIBO alkyne)[6][13]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (commercial kits are available, or prepare as needed)[13]
-
Flow cytometer
Protocol 1: NAM-azide Labeling of Bacteria
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in the appropriate liquid medium to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Metabolic Labeling: Add NAM-azide to the bacterial culture to the desired final concentration (refer to the table above for starting concentrations).
-
Incubation: Continue to incubate the culture under normal growth conditions for a specified period (e.g., 1-6 hours). The incubation time should be optimized to allow for sufficient incorporation of the NAM-azide without causing significant toxicity.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any unincorporated NAM-azide.
Protocol 2: Click Chemistry Reaction and Staining
-
Fixation (Optional): If desired, resuspend the bacterial pellet in a fixative solution and incubate for 15-30 minutes at room temperature. This step can help to preserve cell morphology but may affect downstream applications. If fixation is performed, wash the cells twice with PBS.
-
Permeabilization: Resuspend the bacterial pellet in permeabilization buffer and incubate for 10-15 minutes at room temperature. This step is crucial for allowing the click chemistry reagents to enter the cell. Wash the cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions or a published protocol.[13] This typically involves mixing the alkyne-fluorophore with a copper (I) catalyst (for CuAAC) or using a copper-free alkyne derivative (for SPAAC) in a reaction buffer.[5][6]
-
Staining: Resuspend the permeabilized bacterial pellet in the click reaction cocktail and incubate for 30-60 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with PBS to remove unreacted click chemistry reagents.
-
Resuspension: Resuspend the final bacterial pellet in an appropriate volume of PBS for flow cytometry analysis.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for the fluorophore used in the labeling step.
-
Gating: Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the bacterial population and exclude debris.
-
Data Acquisition: Acquire fluorescence data for the gated bacterial population. A negative control (unlabeled bacteria) and a positive control (if available) should be included to set the background fluorescence and confirm successful labeling.
-
Data Analysis: Analyze the fluorescence intensity of the bacterial population. This can be reported as the mean fluorescence intensity (MFI) or the percentage of fluorescently labeled cells.
Applications
-
Monitoring Cell Wall Synthesis: Quantify the rate of new peptidoglycan synthesis under different growth conditions.
-
Screening for Antimicrobial Compounds: Assess the effect of antibiotics that target cell wall biosynthesis by measuring the inhibition of NAM-azide incorporation.
-
Studying Bacterial Physiology: Investigate the dynamics of cell wall remodeling during different stages of the bacterial life cycle, such as cell division and sporulation.
-
Host-Pathogen Interactions: Track the synthesis of the bacterial cell wall during infection.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | - Insufficient NAM-azide incorporation (concentration too low or incubation time too short)- Inefficient click reaction- Inadequate permeabilization | - Optimize NAM-azide concentration and incubation time- Use fresh click chemistry reagents and optimize reaction conditions- Ensure complete permeabilization of the bacterial cells |
| High background fluorescence | - Incomplete washing to remove excess reagents- Non-specific binding of the fluorophore | - Increase the number of washing steps- Include a blocking step (e.g., with BSA) before the click reaction |
| Changes in cell morphology (FSC/SSC) | - Toxicity of NAM-azide or click chemistry reagents | - Perform a toxicity assay to determine the optimal, non-toxic concentration of reagents- Reduce incubation times |
By following these protocols and recommendations, researchers can effectively utilize NAM-azide labeling coupled with flow cytometry to gain valuable insights into bacterial cell wall dynamics.
References
- 1. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - GT [thermofisher.com]
Application Notes: NAM-azide Protocol for Studying Host-Pathogen Interactions
Introduction
The study of host-pathogen interactions is fundamental to understanding infectious diseases and developing new therapeutic strategies. A critical aspect of this interaction is the bacterial cell wall, particularly the peptidoglycan (PG) layer, which is unique to bacteria and serves as a key pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system.[1] The NAM-azide protocol offers a powerful and precise method for metabolically labeling bacterial PG, enabling researchers to visualize and track bacteria, their cell wall fragments, and their interactions with host cells in unprecedented detail.[1][2]
This technology utilizes a synthetic derivative of N-acetylmuramic acid (NAM), a core component of PG, that has been functionalized with a bioorthogonal azide group (NAM-azide).[3] Bacteria are cultured in the presence of NAM-azide, which is incorporated into their PG during the natural cell wall biosynthesis and recycling pathways.[2][4] The azide group acts as a chemical handle, which does not interfere with the biological processes.[5] Subsequently, a reporter molecule, such as a fluorophore or biotin conjugated to an alkyne, can be covalently attached to the azide-tagged PG via a highly specific and efficient bioorthogonal "click chemistry" reaction.[6][7] This allows for the selective visualization and analysis of bacterial PG in various experimental settings, from pure cultures to complex host-pathogen co-culture systems.[8]
Key Applications:
-
Visualization of Bacteria: Fluorescently labeling bacteria to track their location, morphology, and viability during infection of host cells.[8]
-
Tracking PG Fragments: Following the trafficking and recognition of PG fragments released by bacteria within host cells to study innate immune activation.[9]
-
Studying Cell Wall Dynamics: Investigating sites of new cell wall synthesis, PG remodeling, and the effects of antibiotics on these processes.[2]
-
High-Resolution Imaging: Employing super-resolution microscopy to visualize the fine details of bacterial PG structure and its interaction with host cell components.[10]
Principle of the Method
The NAM-azide protocol is a two-step process that combines metabolic labeling with bioorthogonal click chemistry.
-
Metabolic Incorporation: Bacterial cells are supplied with exogenous NAM-azide. The bacteria utilize their PG recycling enzymes, such as MurNAc/GlcNAc anomeric kinase (AmgK) and NAM α-1 phosphate uridylyl transferase (MurU), to process the NAM-azide and incorporate it into the UDP-NAM intermediate, a key precursor for PG biosynthesis.[2][9] This modified precursor is then integrated into the growing PG sacculus.
-
Bioorthogonal Ligation (Click Chemistry): After labeling, the azide groups displayed on the bacterial surface can be specifically and covalently linked to a reporter probe containing a complementary reactive group, typically a terminal alkyne or a strained cyclooctyne.[6]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The most common click reaction, which is highly efficient but requires a copper catalyst that can be toxic to living cells. It is ideal for fixed samples.[6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne (e.g., DBCO), which reacts spontaneously with azides. This method is suitable for labeling live cells and organisms.[7][11]
-
The result is a stable, covalently labeled bacterial cell wall that can be detected and analyzed using various techniques.
Experimental Protocols
This section provides a generalized protocol for labeling bacteria with NAM-azide and visualizing them in the context of host cell infection. Optimization may be required depending on the bacterial species and host cell line used.
Protocol 1: Metabolic Labeling of Bacteria with NAM-azide
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., LB, BHI)
-
NAM-azide (Click N-Acetylmuramic acid-azide)[3]
-
Sterile water or DMSO for stock solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare NAM-azide Stock Solution: Dissolve NAM-azide powder in sterile water or DMSO to create a 0.1 M stock solution. For example, dissolve 5.0 mg of NAM-azide (MW = 334.29 g/mol ) in 150 µL of sterile water.[8] Store in aliquots at -20°C.
-
Bacterial Culture: Inoculate the bacterial strain into fresh growth medium and incubate until the culture reaches the mid-logarithmic growth phase (e.g., OD600 of ~0.6).
-
Labeling: Add the NAM-azide stock solution to the bacterial culture to a final concentration of 1-5 mM.
-
Incubation: Continue to incubate the bacteria for a specific period (e.g., 1-4 hours) or for a set number of cell divisions to allow for incorporation of the NAM-azide into the cell wall. Incubation time is a critical parameter to optimize.
-
Washing: Harvest the labeled bacteria by centrifugation (e.g., 6,000 x g for 5 minutes).[12]
-
Discard the supernatant and wash the bacterial pellet by resuspending in sterile PBS. Repeat the wash step 2-3 times to remove any unincorporated NAM-azide.
-
Resuspend the final bacterial pellet in an appropriate buffer or medium for downstream applications (e.g., infection of host cells).
Protocol 2: Click Chemistry (CuAAC) on Fixed Cells
This protocol is suitable for visualizing bacteria that have infected cultured host cells.
Materials:
-
Host cells infected with NAM-azide labeled bacteria
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488)
-
Click Reaction Buffer Components:
-
PBS
Procedure:
-
Infection: Infect host cells with the NAM-azide labeled bacteria at a desired multiplicity of infection (MOI) and for the desired duration.
-
Washing: Gently wash the infected cells 3 times with PBS to remove non-adherent bacteria.
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is necessary for the click reagents to access intracellular bacteria.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 200 µL reaction, mix the components in the following order:
-
Click Reaction: Wash the cells twice with PBS. Remove the final wash and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.[12]
-
Final Washes: Wash the cells 3-4 times with PBS to remove unreacted click reagents.
-
Imaging: The sample is now ready for imaging. If desired, proceed with counterstaining for host cell components (e.g., DAPI for nuclei, phalloidin for actin).
Quantitative Data and Considerations
The efficiency of labeling and the experimental conditions can vary significantly between bacterial species. The following tables summarize key quantitative parameters gathered from the literature.
Table 1: Recommended Reagent Concentrations for Labeling and Detection
| Reagent | Stock Concentration | Working Concentration | Reference |
|---|---|---|---|
| NAM-azide | 0.1 M in H₂O | 1 - 5 mM | [8] |
| 3-Azido-D-alanine* | Varies | 0.009 - 5 mM | [11][13] |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | [8][12] |
| BTTAA (Ligand) | 7 mM in H₂O | 128 µM | [8][12] |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 1.2 - 5 mM | [12] |
| Alkyne-Fluorophore | 1-2 mM in DMSO | 2 - 20 µM | [12] |
Note: 3-Azido-D-alanine is another reagent used to label PG, targeting a different part of the molecule.
Table 2: Effect of Azide Probe on Bacterial Growth This data illustrates the importance of titrating the concentration of the azide probe to minimize effects on bacterial physiology. The following data is for Magnetospirillum gryphiswaldense grown with 3-Azido-D-alanine.[13]
| 3-Azido-D-alanine Conc. (mM) | Doubling Time (hours ± SD) |
| 0 | Not Reported |
| 0.009 | 6.69 ± 0.15 |
| 1.080 | 7.04 ± 0.23 |
| 1.800 | 9.08 ± 0.06 |
Visualizing Host Response Pathways
A primary application of the NAM-azide protocol is to understand how host cells recognize and respond to bacterial PG. PG fragments are sensed by intracellular Nod-like receptors (NLRs), primarily NOD1 and NOD2, which triggers a signaling cascade leading to an inflammatory response.
References
- 1. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click N-Acetylmuramic acid - azide | Glycobiology Probes | Tocris Bioscience [tocris.com]
- 4. Metabolic Incorporation of N-Acetyl Muramic Acid Probes into Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Azide click chemistry on magnetotactic bacteria: A versatile technique to attach a cargo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Acetylmuramic Acid-Azide (MurNAc-azide) Labeling
Welcome to the technical support center for N-Acetylmuramic acid-azide (MurNAc-azide) labeling in bacteria. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for successful peptidoglycan labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MurNAc-azide) and how does it work?
This compound (MurNAc-azide) is a chemically modified analog of N-Acetylmuramic acid (NAM), a key component of the bacterial peptidoglycan (PG) cell wall.[1] The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary probe (e.g., an alkyne-containing fluorescent dye) through "click chemistry."[1] When introduced to bacterial cultures, MurNAc-azide can be taken up by the cells and incorporated into their PG during cell wall biosynthesis. This allows for the visualization and study of PG synthesis and dynamics.
Q2: Why am I observing low or no incorporation of MurNAc-azide in my bacterial strain?
Several factors can contribute to low incorporation of MurNAc-azide. The most common reasons include:
-
Poor probe uptake: The MurNAc-azide molecule is polar and carries a negative charge at physiological pH due to its carboxylic acid group, which can hinder its passage across the bacterial cell membrane(s).[2][3]
-
Lack of appropriate recycling enzymes: Efficient incorporation often relies on the presence of peptidoglycan recycling enzymes such as AmgK (anomeric NAM/NAG kinase) and MurU (NAM α-1-phosphate uridylyltransferase), which are not present in all bacterial species.[4][5]
-
Inefficient utilization by biosynthetic machinery: The azide modification, although small, can reduce the efficiency with which the bacterial cell wall synthesis enzymes recognize and process the molecule compared to the natural NAM substrate.[2][3]
-
Bacterial species-specific differences: Gram-negative bacteria, with their outer membrane, present an additional barrier to probe uptake compared to Gram-positive bacteria.[2]
-
Suboptimal experimental conditions: Factors such as probe concentration, incubation time, and the growth phase of the bacteria can significantly impact labeling efficiency.
Q3: How can I improve the incorporation of MurNAc-azide?
To enhance the labeling efficiency, consider the following strategies:
-
Use modified probes: Probes where the carboxylic acid is masked as a methyl ester can show improved uptake, allowing for the use of lower concentrations.[2][3] Peracetylated NAM probes can also increase membrane permeability.[2][3]
-
Genetically engineer your bacterial strain: If possible, use a strain that expresses the recycling enzymes AmgK and MurU.[4] Some bacteria, like Pseudomonas putida, naturally express these enzymes.[6]
-
Optimize probe concentration and incubation time: While previous protocols have used concentrations as high as 6 mM, newer, modified probes can be effective at much lower concentrations (e.g., 150 µM).[2][3] It is recommended to perform a concentration and time-course titration to find the optimal conditions for your specific bacterial strain.
-
Ensure robust cell growth: Use a fresh overnight culture to inoculate your experiment and ensure the cells are in a logarithmic growth phase when the probe is added.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MurNAc-azide labeling experiments.
| Problem | Possible Cause | Solution |
| No fluorescence observed after click chemistry. | Cells were not growing robustly before the addition of the probe. | Inoculate a new culture from a fresh overnight stock. Ensure cells are in the logarithmic growth phase.[1] |
| Inefficient uptake of the MurNAc-azide probe. | Consider using a methyl-esterified or peracetylated MurNAc-azide probe to improve membrane permeability.[2][3] If possible, use a bacterial strain engineered to express PG recycling enzymes like AmgK and MurU.[4] | |
| The concentration of the probe was too low. | Perform a dose-response experiment to determine the optimal probe concentration for your bacterial species. Concentrations can range from 60 µM to 6 mM depending on the probe and bacterial strain.[2][3] | |
| Issues with the click chemistry reaction. | Ensure that the click chemistry reagents (e.g., copper catalyst, alkyne-fluorophore) are fresh and active. Follow a validated protocol for the click reaction. | |
| Weak fluorescent signal. | Suboptimal incubation time with the probe. | Perform a time-course experiment to identify the optimal labeling duration. |
| The azide modification is less tolerated than an alkyne modification. | In some cases, alkyne-modified NAM probes may be incorporated more efficiently than azide-modified probes.[2] Consider testing an alkyne analog if available. | |
| Low abundance of the target. | Peptidoglycan synthesis rates can vary depending on the growth conditions and bacterial species. | |
| High background fluorescence. | Excess, unreacted fluorescent probe. | Ensure adequate washing steps after the click chemistry reaction to remove any unbound fluorophore. |
| Non-specific binding of the fluorescent probe. | Include a control sample that has not been treated with MurNAc-azide but is subjected to the same click chemistry and washing procedures. | |
| Cell lysis or altered morphology. | The probe or the click chemistry reagents are toxic to the cells. | Perform a viability assay to assess the toxicity of your labeling conditions. Consider using less toxic click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst.[7] |
Experimental Protocols
General Protocol for Metabolic Labeling of E. coli with MurNAc-azide
This protocol is a starting point and may require optimization for different bacterial species.
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.
-
Growth: Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of approximately 0.4-0.6 (logarithmic growth phase).
-
Probe Addition: Add the MurNAc-azide probe to the desired final concentration (e.g., starting with a titration from 150 µM to 1 mM).
-
Incubation: Continue to incubate the culture at 37°C with shaking for a specific duration (e.g., one to two cell doublings, or as determined by a time-course experiment).
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove any unincorporated probe.
-
Fixation (Optional but recommended for imaging): Resuspend the cells in 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature.
-
Permeabilization (for intracellular targets): If necessary, permeabilize the cells with a suitable buffer (e.g., PBS with 0.1% Triton X-100).
-
Click Chemistry: Perform the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with your chosen fluorescent alkyne or cyclooctyne probe according to the manufacturer's instructions.
-
Final Washes: Wash the cells extensively with PBS to remove excess click chemistry reagents and unbound fluorophore.
-
Analysis: Resuspend the cells in PBS for analysis by flow cytometry or microscopy.
Data Presentation
Table 1: Comparison of MurNAc-azide Probe Incorporation Efficiency
| Probe Type | Modification | Typical Concentration Range | Relative Incorporation Efficiency | Key Advantage | Reference |
| MurNAc-azide | Free acid | 1 - 6 mM | Low to Moderate | Commercially available | [2][3] |
| MurNAc-azide Methyl Ester | Carboxylic acid masked as a methyl ester | 150 µM - 1 mM | High | Improved cell permeability, effective at lower concentrations. | [2][3] |
| Peracetylated MurNAc-azide | Hydroxyl groups acetylated | Not specified in reviewed articles | Potentially High | Increased membrane permeability. | [2][3] |
Visualizations
Caption: Experimental workflow for MurNAc-azide labeling of bacteria.
Caption: Pathway of MurNAc-azide incorporation and detection.
References
- 1. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. To click or not to click for short pulse-labeling of the bacterial cell wall - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04945D [pubs.rsc.org]
Technical Support Center: Improving NAM-azide Uptake in Gram-negative Bacteria
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for researchers encountering challenges with N-azidoacetylmuramic acid (NAM-azide) metabolic labeling in Gram-negative bacteria. The inherent impermeability of the Gram-negative outer membrane presents a significant barrier to the uptake of molecular probes, but several methods can be employed to enhance labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is NAM-azide uptake generally inefficient in Gram-negative bacteria?
A1: Gram-negative bacteria possess a complex cell envelope, which includes an outer membrane (OM) that acts as a formidable permeability barrier.[1][2] This OM is rich in lipopolysaccharides (LPS), whose tightly packed structure and negative charge hinder the passive diffusion of many small molecules, including NAM-azide.[1]
Q2: I am seeing a very weak or no signal. What are the first troubleshooting steps?
A2: Before employing advanced methods, verify these primary parameters:
-
Probe Concentration: Ensure you are using an adequate concentration of NAM-azide. While high concentrations are often used, probe polarity can limit uptake.[3]
-
Incubation Time: Confirm that the incubation period is sufficient for uptake and incorporation into the peptidoglycan.
-
Cell Health: Check the viability of your bacterial culture. Metabolic labeling is an active process and requires healthy, growing cells.
-
Click Chemistry Reagents: Ensure your click chemistry reagents (e.g., DBCO-fluorophore) are fresh and functional. You can test them using a positive control, such as azide-functionalized beads.[4]
Q3: How can I permeabilize the outer membrane to improve NAM-azide uptake?
A3: The most common method is to use a chelating agent like Ethylenediaminetetraacetic acid (EDTA). EDTA sequesters divalent cations (Mg²⁺, Ca²⁺) that are essential for stabilizing the LPS layer of the outer membrane.[5][6] This destabilization increases the permeability of the OM, allowing probes like NAM-azide to enter the periplasm more easily.[5][6]
Q4: Are there alternatives to chemical permeabilization?
A4: Yes. Modifying the NAM-azide probe itself can improve its uptake. Masking the probe's negatively charged carboxylic acid by converting it into a methyl ester can significantly enhance its ability to cross the membrane.[7] This strategy can reduce the required probe concentration by up to four-fold.[7]
Q5: Could efflux pumps be actively removing the NAM-azide from the cells?
A5: It is highly probable. Gram-negative bacteria utilize a variety of efflux pumps to expel toxic compounds and antibiotics, and these can also act on molecular probes.[8][9] If NAM-azide is a substrate for these pumps, its intracellular concentration will remain low despite successful entry. This can be addressed by using an efflux pump inhibitor (EPI) such as Phenylalanine-Arginine β-naphthylamide (PAβN).[10][11][12]
Troubleshooting Guide: Low or No Labeling Signal
This guide provides a systematic workflow to diagnose and resolve poor NAM-azide labeling efficiency.
Quantitative Data
Table 1: Efficacy of Different Outer Membrane Permeabilizing Agents
This table summarizes the effect of various agents on increasing the uptake of a hydrophobic probe (1-N-phenylnaphthylamine), which serves as an indicator of outer membrane permeability in Pseudomonas species.
| Permeabilizing Agent | Concentration | Outcome on Permeability | Reference |
| EDTA | 0.1 mM - 1 mM | Efficiently permeabilizes the outer membrane.[6] | [6] |
| Polyethylenimine (PEI) | - | Shown to be an efficient permeabilizer, causing visible damage to the OM.[6] | [6] |
| Succimer (DMSA) | 1 mM | Efficiently permeabilizes the outer membrane.[6] | [6] |
| Nitrilotriacetic acid (NTA) | 1 mM | Did not significantly increase probe uptake.[6] | [6] |
Table 2: Improved Incorporation of Modified NAM-azide Probes in E. coli
Masking the carboxylic acid of NAM-azide as a methyl ester dampens the molecule's negative charge, improving uptake and incorporation. This is demonstrated by the lower concentration required to rescue the growth of E. coli treated with fosfomycin, an antibiotic that inhibits peptidoglycan synthesis.
| Probe | Minimum Concentration for Growth Rescue | Fold Improvement | Reference |
| NAM-azide (AzNAM) | > 150 µM (No rescue observed at this concentration) | - | [7] |
| NAM-azide methyl ester | 150 µM | > 4x (compared to higher concentrations needed for parent compound) | [7] |
| Alkyne NAM (AlkNAM) | 1500 µM | - | [7] |
| Alkyne NAM methyl ester | 600 µM | 2.5x | [7] |
Experimental Protocols
Protocol 1: Outer Membrane Permeabilization using EDTA
This protocol describes a general method for temporarily increasing the permeability of the Gram-negative outer membrane.
-
Cell Culture: Grow Gram-negative bacteria to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Discard the supernatant and gently resuspend the cell pellet in a buffer such as PBS (Phosphate-Buffered Saline) or Tris-HCl. Repeat this wash step twice to remove residual growth medium.
-
Permeabilization: Resuspend the final cell pellet in the labeling medium containing your desired concentration of NAM-azide. Add EDTA to a final concentration of 1-5 mM.
-
Incubation: Incubate the cells under normal growth conditions (e.g., 37°C with shaking) for the desired labeling period (e.g., 1 hour).
-
Post-Treatment: After incubation, proceed directly to the washing steps outlined in the click chemistry protocol. The effects of EDTA are largely reversible upon removal and addition of divalent cations.
Protocol 2: General NAM-azide Labeling and Click Chemistry Detection
This protocol outlines the steps for metabolic labeling followed by fluorescent detection using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Metabolic Labeling: Incubate the permeabilized (or non-permeabilized) bacterial culture with NAM-azide at an appropriate concentration (e.g., 50 µM - 1 mM) for a designated period (e.g., one to two cell divisions).
-
Harvesting and Washing: Pellet the labeled cells by centrifugation (e.g., 12,000 x g for 5 minutes).[4] Wash the pellet thoroughly with PBS (containing 0.5% BSA to reduce non-specific binding) to remove unincorporated NAM-azide. Repeat the wash 3-5 times.[4]
-
Click Reaction: Resuspend the washed cell pellet in PBS. Add a DBCO-conjugated fluorophore (e.g., DBCO-488) to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C, protected from light.
-
Final Washes: Pellet the cells and wash them 2-3 times with PBS to remove excess fluorophore.
-
Analysis: Resuspend the final pellet in a suitable buffer for analysis via fluorescence microscopy or flow cytometry.
Visual Guides and Pathways
References
- 1. Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Radiolabeling of Azide-Modified Bacteria Using [18F]FB-sulfo-DBCO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing permeability of the outer membrane – by Helen Zgurskaya – REVIVE [revive.gardp.org]
- 9. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Background Fluorescence in NAM-azide Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address high background fluorescence in N-azidoacetylmannosamine (NAM-azide) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in NAM-azide click chemistry experiments?
High background fluorescence can originate from several sources, including:
-
Non-specific binding of the fluorescent probe: The fluorescent dye-azide or -alkyne conjugate may bind non-specifically to cells or the substrate.[1] Hydrophobic fluorescent probes are particularly prone to this issue.[1]
-
Autofluorescence: Some cell types or tissues have endogenous molecules that fluoresce, contributing to the background signal.[2][3] Fixation methods, especially those using aldehydes, can also induce autofluorescence.[3][4]
-
Suboptimal Click Reaction Conditions: Inefficient or poorly optimized copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions can lead to side reactions and increased background.[5][6] This can include incorrect reagent concentrations or ratios.[6]
-
Inadequate Washing: Insufficient washing after incubation with the fluorescent probe can leave unbound dye molecules, resulting in a high background.[4][7]
-
Contaminated Reagents: Precipitates or contaminants in buffers and reagents can interfere with the staining and cause fluorescent artifacts.[8]
Q2: How can I minimize non-specific binding of my fluorescent probe?
To reduce non-specific binding, consider the following:
-
Use a blocking solution: Incubating your sample with a blocking solution, such as 5% Bovine Serum Albumin (BSA), before adding the fluorescent probe can help to block non-specific binding sites.[8]
-
Optimize probe concentration: Titrate your fluorescent probe to determine the lowest concentration that still provides a good signal-to-noise ratio.[8]
-
Choose hydrophilic probes: Hydrophilic dyes tend to have lower non-specific binding compared to hydrophobic dyes.[1]
-
Include detergents: Adding a small amount of a detergent like Tween-20 (e.g., 0.1%) to your washing and antibody dilution buffers can help to reduce non-specific interactions.[9]
-
Thorough washing: Increase the number and duration of washing steps after probe incubation to remove any unbound probe.[4][7]
Q3: What are the best practices for the click chemistry reaction to ensure low background?
For optimal click chemistry performance with minimal background:
-
Optimize reagent concentrations: The ratios of copper, ligand, and reducing agent are critical for efficient and specific CuAAC reactions.[6][10] An excess of the reducing agent (like sodium ascorbate) compared to copper (CuSO4) is often recommended.[6]
-
Use a copper chelating ligand: Ligands like THPTA or BTTAA can accelerate the reaction and protect biomolecules from oxidative damage caused by copper ions, which can contribute to background.[11][12]
-
Ensure reagent purity: Use high-quality, pure reagents for the click reaction.
-
Protect from light: Keep the click reaction protected from light, especially when using fluorescent probes, to prevent photobleaching and potential side reactions.[13]
-
Consider copper-free click chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne reagents like DBCO or BCN avoids the use of a copper catalyst, which can be toxic to cells and a source of background.[10][14][15]
Q4: How does my choice of cell fixation and permeabilization affect background fluorescence?
Fixation and permeabilization methods can significantly impact background fluorescence:
-
Fixative-induced autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[3][4] Consider using organic solvents like methanol or acetone for fixation, as they tend to cause less autofluorescence.[3][4]
-
Quenching: If using aldehyde fixatives, a quenching step with a reagent like glycine or sodium borohydride can help to reduce autofluorescence.[4]
-
Permeabilization: The choice and concentration of the permeabilizing agent (e.g., Triton X-100, saponin) should be optimized for your cell type to ensure efficient entry of the detection reagents without causing excessive cell damage, which can lead to increased background.
Q5: What experimental controls are essential for a successful NAM-azide experiment?
Incorporating the right controls is crucial for interpreting your results and troubleshooting background issues:
-
"No-click" control: A sample that has been metabolically labeled with NAM-azide but is not subjected to the click reaction. This helps to assess the background fluorescence of the cells and the metabolic label itself.
-
"No-label" control: A sample that is not treated with NAM-azide but undergoes the entire click chemistry and staining procedure. This control is critical for identifying non-specific binding of the fluorescent probe.[5]
-
Unlabeled cells: A sample of untreated cells to measure the level of natural autofluorescence.
Troubleshooting Guides
High Background Fluorescence Decision Tree
If you are experiencing high background fluorescence, use the following decision tree to identify and address the potential cause.
Caption: Troubleshooting decision tree for high background fluorescence.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact on Background | Reference |
| Blocking Agent | 5% BSA | Reduces non-specific probe binding | [8] |
| Detergent in Wash Buffer | 0.1% Tween-20 | Reduces non-specific interactions | [9] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubations may increase non-specific binding if not followed by thorough washing | [8] |
| Click Reaction Time | 30 minutes at RT | Longer times may improve labeling but should be optimized | [13] |
| Copper (CuSO4) Concentration | 50-100 µM | Higher concentrations can be cytotoxic and increase background | [16][17] |
| Ligand to Copper Ratio | 5:1 | Protects cells from copper toxicity and accelerates the reaction | [10] |
Experimental Protocols
Standard NAM-azide Labeling and Click Chemistry Detection
This protocol provides a general workflow. Optimization for specific cell types and experimental conditions is recommended.
Caption: General experimental workflow for NAM-azide labeling.
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with a medium containing NAM-azide at a pre-optimized concentration.
-
Incubate for a period determined by the specific experimental goals (typically 24-72 hours).
2. Cell Fixation:
-
After metabolic labeling, wash the cells twice with PBS.
-
Fix the cells. Two common methods are:
-
Paraformaldehyde (PFA): Incubate with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol: Incubate with ice-cold 100% methanol for 10 minutes at -20°C.
-
3. Cell Permeabilization (if required for intracellular targets):
-
After fixation, wash the cells twice with PBS.
-
Permeabilize with a buffer containing a detergent, for example, 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
4. Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. A typical cocktail for a 100 µL reaction might include:
-
Fluorophore-alkyne (e.g., 2-5 µM)
-
Copper(II) sulfate (CuSO4) (e.g., 100 µM)
-
Copper-chelating ligand (e.g., THPTA at 500 µM)
-
Reducing agent (e.g., Sodium Ascorbate at 5 mM, freshly prepared)
-
-
Add the cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
5. Washing and Counterstaining:
-
Wash the cells three times with PBS containing a detergent (e.g., 0.1% Tween-20).
-
If desired, counterstain for nuclei with a dye like DAPI.
-
Wash twice more with PBS.
6. Imaging:
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image using a fluorescence microscope with the appropriate filter sets.
Signaling Pathway Illustration
Caption: Simplified CuAAC click chemistry reaction pathway.
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. youtube.com [youtube.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. insights.oni.bio [insights.oni.bio]
- 9. sinobiological.com [sinobiological.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. interchim.fr [interchim.fr]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Visualizing Metabolically-Labeled Glycoconjugates of Living Cells by Copper-Free and Fast Huisgen Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper Catalyst Concentration for Click Chemistry
Welcome to the technical support center for optimizing copper-catalyzed click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the active copper species in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, and how is it typically generated?
A1: The active catalytic species for the CuAAC reaction is Copper(I) (Cu⁺).[1][2] Although Cu(I) salts like copper(I) iodide or bromide can be used directly, they are often unstable and readily oxidize to the inactive Cu(II) state.[3] Therefore, it is more common and convenient to generate Cu(I) in situ. This is typically achieved by reducing a Copper(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent.[3][4][5] The most widely used reducing agent for this purpose is sodium ascorbate.[2][4][6]
Q2: What is the role of a ligand in the CuAAC reaction?
A2: Ligands play a crucial role in the CuAAC reaction for several reasons:
-
Stabilization of Cu(I): Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a sufficient concentration of the active catalyst.[4][7]
-
Acceleration of the reaction: By stabilizing the Cu(I) species, ligands can significantly increase the reaction rate, in some cases by a factor of over 100,000.[7]
-
Protection of biomolecules: In bioconjugation reactions, ligands can act as sacrificial reductants, protecting sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated by the copper catalyst and ascorbate.[8]
-
Improving solubility: Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are commonly used to ensure the catalyst remains in solution in aqueous buffers.[1][3]
Q3: What are the typical concentration ranges for the copper catalyst and ligand?
A3: The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, a general starting point is a copper concentration between 50 µM and 250 µM.[6][9] For many bioconjugation reactions, maximal activity is often observed at approximately 250 µM of copper.[9] It's important to note that below 50 µM, the reaction rate may be significantly reduced.[6][9] The ligand is typically used in excess relative to the copper catalyst, with a common ligand-to-copper ratio being 5:1.[8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficient active Cu(I) catalyst: This can be due to oxidation of the catalyst by atmospheric oxygen or the presence of oxidizing agents in the reaction mixture. | 1. Ensure proper deoxygenation of buffers and reagents, or work in an inert atmosphere.[4][9] 2. Increase the concentration of the reducing agent (e.g., sodium ascorbate).[6] 3. Use a stabilizing ligand such as THPTA or BTTAA to protect the Cu(I) catalyst.[1][7] |
| Copper sequestration by the substrate: Biomolecules, particularly those with histidine tags or multiple thiol groups, can chelate the copper, rendering it inactive for the click reaction. | 1. Increase the concentration of the copper-ligand complex.[4][6][9] 2. Add a sacrificial metal ion like Zn(II) to bind to the chelating sites on the biomolecule, freeing up the copper catalyst.[4][9] | |
| Inhibition by buffer components: Certain buffer components can interfere with the reaction. For example, Tris buffer can act as a competitive ligand for copper.[4][6] | 1. Switch to a non-coordinating buffer such as HEPES, phosphate, or carbonate in the pH range of 6.5-8.0.[6] | |
| Reaction Reproducibility Issues | Inconsistent reagent quality or preparation: The purity of azides, alkynes, and other reagents is critical. The order of reagent addition can also impact the reaction outcome. | 1. Use high-purity reagents.[10] 2. Follow a consistent protocol for reagent preparation and addition. It is generally recommended to premix the CuSO₄ and ligand before adding them to the substrate solution, followed by the addition of sodium ascorbate to initiate the reaction.[6][10] |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of excess Cu(II) and oxygen: Cu(II) can promote the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to undesired byproducts.[4] | 1. Minimize oxygen exposure by deoxygenating solutions or using a sealed reaction vessel.[4][9] 2. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain the copper in the +1 oxidation state.[5] |
| Biomolecule Degradation or Aggregation | Oxidative damage from reactive oxygen species (ROS): The combination of copper and ascorbate can generate ROS, which can damage sensitive biomolecules like proteins and DNA.[2][6][8] | 1. Use a copper-chelating ligand, which can also act as a sacrificial reductant to protect the biomolecule.[8] 2. Add a scavenger for reactive byproducts, such as aminoguanidine.[4][6] |
Quantitative Data Summary
The following tables provide recommended starting concentrations for key reagents in a typical CuAAC reaction.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 250 µM | Maximal activity is often observed around 250 µM.[9] |
| Ligand (e.g., THPTA, BTTAA) | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is commonly recommended.[9] |
| Sodium Ascorbate | 1 mM - 5 mM | Should be in excess to ensure complete reduction of Cu(II) to Cu(I).[6] |
| Azide Substrate | Varies | Typically used in slight excess relative to the alkyne substrate. |
| Alkyne Substrate | Varies | The limiting reagent in many protocols. |
| Aminoguanidine (optional) | ~5 mM | Can be added to prevent protein crosslinking.[4][6] |
Experimental Protocols
Protocol for Optimizing Copper Catalyst Concentration
This protocol provides a general framework for optimizing the copper catalyst concentration for the conjugation of an alkyne-modified biomolecule with an azide-containing reporter molecule.
1. Reagent Preparation:
-
Biomolecule-Alkyne Stock Solution: Prepare a stock solution of your alkyne-modified biomolecule in a compatible buffer (e.g., phosphate buffer, pH 7.4).
-
Azide-Reporter Stock Solution: Prepare a stock solution of the azide-reporter molecule in a suitable solvent (e.g., DMSO or water).
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water immediately before use to ensure its reducing activity.
-
Aminoguanidine Stock Solution (Optional): Prepare a 100 mM stock solution in deionized water.
2. Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine the following in the specified order:
-
Biomolecule-alkyne and buffer to a volume of 432.5 µL, achieving the desired final concentration of the biomolecule (e.g., 25 µM).[4]
-
10 µL of the azide-reporter stock solution to achieve the desired final concentration (e.g., 50 µM).[4]
-
A premixed solution of CuSO₄ and THPTA. To achieve a final copper concentration of 100 µM and a 5:1 ligand-to-copper ratio, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[4][9] To test a range of copper concentrations, prepare separate reactions with varying amounts of the premixed catalyst solution (e.g., final copper concentrations of 50 µM, 100 µM, 150 µM, 200 µM, and 250 µM).
-
(Optional) 25 µL of 100 mM aminoguanidine stock solution for a final concentration of 5 mM.[4][9]
-
To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution for a final concentration of 5 mM.[4][9]
-
3. Reaction Incubation:
-
Mix the reaction by gentle vortexing or inverting the tube several times.
-
Incubate the reaction at room temperature for 1-2 hours. For slower reactions, the incubation time can be extended.
4. Analysis:
-
Analyze the reaction mixture by an appropriate method (e.g., SDS-PAGE with fluorescence imaging if a fluorescent azide was used, mass spectrometry, or HPLC) to determine the extent of conjugation.
-
Compare the results from the different copper concentrations to identify the optimal concentration that provides the highest yield of the desired product with minimal side reactions.
5. Post-Reaction Quenching and Cleanup (Optional):
-
To stop the reaction and remove the copper catalyst, ethylenediaminetetraacetic acid (EDTA) can be added.[4] Subsequent purification steps like dialysis or size-exclusion chromatography may be necessary depending on the downstream application.
Visualizations
Caption: Workflow for optimizing copper catalyst concentration.
Caption: Troubleshooting logic for low product yield.
References
- 1. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Click Chemistry in Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cytotoxicity of copper catalysts during live-cell imaging of N-azidoacetylmannosamine (NAM-azide) and other bioorthogonal labeling applications.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst in my live-cell click chemistry experiment causing cell death?
A1: The cytotoxicity of the copper(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions is a well-documented issue.[1][2][3][4][5][6] The primary mechanism of toxicity is the generation of reactive oxygen species (ROS) through the reaction of Cu(I) with molecular oxygen, which can lead to oxidative stress and damage to cellular components.[2][7] The toxicity is also highly dependent on the ligand used to stabilize the copper ion.[1][2][8] Unligated copper or poorly chelated copper is significantly more toxic to cells.[8][9][10]
Q2: How can I reduce copper-induced cytotoxicity in my experiments?
A2: Several strategies can be employed to minimize copper toxicity:
-
Use of Chelating Ligands: The most critical factor is the use of copper-chelating ligands. Ligands like tris(hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) are commonly used to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from oxidative damage.[3][4][9] More advanced, water-soluble ligands such as BTTES have been developed to be highly efficient and non-toxic for in vivo imaging.[11]
-
Optimize Copper and Ligand Concentrations: It is crucial to use the lowest effective concentration of the copper catalyst. Titrating both the copper sulfate and the ligand to find the optimal ratio and concentration for your specific cell type and application is highly recommended.[4][9]
-
Minimize Incubation Time: The duration of cell exposure to the copper catalyst should be kept to a minimum. Short incubation times, often in the range of 5-20 minutes, can be sufficient for effective labeling while minimizing toxicity.[9][10]
-
Include a Reducing Agent: A reducing agent, typically sodium ascorbate, is required to maintain copper in the active Cu(I) state. However, ascorbate itself can contribute to ROS production in the presence of copper and oxygen.[9] Optimizing its concentration is also important.
-
Consider Copper-Free Alternatives: If copper toxicity remains an issue, strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, copper-free alternative for live-cell imaging.[6][12]
Q3: What are some signs of copper toxicity in my cell cultures?
A3: Signs of copper toxicity can range from subtle to severe and include:
-
Decreased cell viability and proliferation.[11]
-
Changes in cell morphology, such as rounding up and detachment from the culture surface.
-
Induction of apoptosis or necrosis.
-
Increased background fluorescence or artifacts in imaging.
Q4: Can the choice of cell line influence the extent of copper cytotoxicity?
A4: Yes, different cell lines can exhibit varying sensitivities to copper.[8][9][10] It is essential to empirically determine the optimal, non-toxic concentration of the copper catalyst for each cell line used in your experiments. For example, one study observed that hepatic cells were acutely sensitive to certain copper complexes.[10]
Q5: Are there alternatives to copper-catalyzed click chemistry for live-cell imaging?
A5: Yes, the primary alternative is strain-promoted azide-alkyne cycloaddition (SPAAC). This method utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby circumventing the issue of copper toxicity.[6][12] Other copper-free methods include inverse-electron-demand Diels-Alder (iEDDA) reactions.[12]
Troubleshooting Guides
Problem 1: High Cell Death or Low Cell Viability After Labeling
| Possible Cause | Troubleshooting Step |
| Copper concentration is too high. | Perform a dose-response curve to determine the optimal, lowest effective copper concentration for your cell type. Start with a low concentration (e.g., 25-50 µM) and increase if necessary.[9][11] |
| Inadequate copper chelation. | Ensure you are using an appropriate copper-chelating ligand (e.g., THPTA, BTTES) at the correct ratio to copper. A common starting point is a 5:1 ligand to copper molar ratio.[4] Premix the copper sulfate and ligand before adding to the cells. |
| Prolonged exposure to the catalyst. | Reduce the incubation time for the click reaction. For many applications, 5-10 minutes is sufficient for robust labeling.[4][9] |
| Suboptimal reducing agent concentration. | Titrate the concentration of sodium ascorbate. While necessary, high concentrations can contribute to cytotoxicity.[7] |
| Cell type is particularly sensitive to copper. | If optimization fails, consider switching to a copper-free click chemistry method like SPAAC.[6][12] |
Problem 2: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Step |
| Inefficient click reaction. | Increase the concentration of the copper catalyst and/or the incubation time, being mindful of potential cytotoxicity. Ensure the sodium ascorbate solution is freshly prepared. |
| Low incorporation of NAM-azide. | Verify the metabolic labeling step. Ensure the concentration of Ac4ManNAz and the incubation time are sufficient for your cell line. |
| Degradation of reagents. | Use fresh solutions of copper sulfate, ligand, sodium ascorbate, and the fluorescent alkyne probe. |
| Issues with the imaging setup. | Confirm that you are using the correct excitation and emission filters for your fluorophore.[13] |
Problem 3: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the fluorescent probe. | Decrease the concentration of the alkyne-fluorophore. Ensure adequate washing steps after the click reaction to remove unbound probe. Include a control where cells are not treated with NAM-azide but are subjected to the click reaction and imaging. |
| Cell autofluorescence. | Image an unstained control sample to assess the level of natural cell autofluorescence. If high, consider using a fluorophore in a different spectral range (e.g., red or far-red) to minimize overlap.[13] |
| Precipitation of the copper catalyst or probe. | Ensure all components are fully dissolved in the reaction buffer. Centrifuge solutions before use if necessary. |
Quantitative Data Summary
Table 1: Effect of Copper and Ligands on Cell Viability
| Cell Line | Copper Complex | Concentration (µM) | Incubation Time | Viability Assay | % Cell Viability | Reference |
| HeLa | CuSO4 (no ligand) | 100 | 5 min | CellTiter-Glo | ~40% | [4] |
| HeLa | CuSO4 + THPTA | 100 | 5 min | CellTiter-Glo | ~90% | [4] |
| CHO | CuSO4 (no ligand) | 100 | 5 min | CellTiter-Glo | ~20% | [4] |
| CHO | CuSO4 + THPTA | 100 | 5 min | CellTiter-Glo | ~80% | [4] |
| Jurkat | CuSO4 (no ligand) | 100 | 5 min | CellTiter-Glo | ~30% | [4] |
| Jurkat | CuSO4 + THPTA | 100 | 5 min | CellTiter-Glo | ~85% | [4] |
| Jurkat | CuSO4 (no ligand) | 75 | 3 min, then 3-4 days culture | Trypan Blue | ~0% (lysis within 24h) | [11] |
| Jurkat | CuSO4 + BTTES | 75 | 3 min, then 3-4 days culture | Trypan Blue | Proliferated similarly to untreated cells | [11] |
| OVCAR5 | CuSO4 + Ligand 3 | 100 | 10 min | MTS Assay | ~75% | [7][14] |
Experimental Protocols
Protocol 1: General Live-Cell Labeling using Copper-Catalyzed Click Chemistry
This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.
Materials:
-
Cells cultured on glass-bottom dishes suitable for microscopy.
-
Metabolic labeling precursor (e.g., Ac4ManNAz).
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 10 mM in water).
-
Ligand (e.g., THPTA or BTTES) stock solution (e.g., 50 mM in water or DMSO).
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh ).
-
Alkyne-fluorophore probe stock solution (e.g., 1-10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
Procedure:
-
Metabolic Labeling: Incubate cells with the desired concentration of Ac4ManNAz (e.g., 50 µM) in complete culture medium for 1-3 days.
-
Cell Preparation: Gently wash the cells twice with warm PBS or HBSS to remove unincorporated precursor.
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the reaction cocktail immediately before use. The final concentrations will need to be optimized, but a starting point is:
-
100 µM CuSO4
-
500 µM THPTA (or other ligand)
-
2.5 mM Sodium Ascorbate
-
10-50 µM Alkyne-fluorophore
-
-
Important: Premix the CuSO4 and ligand for a few minutes before adding the sodium ascorbate and the alkyne-fluorophore.[4]
-
-
Labeling Reaction: Remove the wash buffer from the cells and add the click reaction cocktail. Incubate for 5-20 minutes at room temperature or 37°C, protected from light.
-
Washing: Gently aspirate the reaction cocktail and wash the cells three times with warm PBS or HBSS to remove unreacted components.
-
Imaging: Add fresh culture medium or imaging buffer to the cells and proceed with live-cell microscopy.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Note that copper compounds can interfere with the MTT assay; a Neutral Red assay may be a more suitable alternative in some cases.[15]
Materials:
-
Cells cultured in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the experimental conditions (e.g., different concentrations of copper catalyst for varying durations). Include untreated control wells.
-
MTT Incubation: After treatment, remove the medium and add fresh medium containing MTT (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at ~570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizations
Caption: Workflow for live-cell imaging using copper-catalyzed click chemistry.
Caption: Decision tree for troubleshooting copper catalyst cytotoxicity.
References
- 1. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 14. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Neutral Red versus MTT assay of cell viability in the presence of copper compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylmuramic Acid-Azide (NAM-azide) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of N-Acetylmuramic acid-azide (NAM-azide).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during NAM-azide synthesis and purification?
A1: Common impurities include unreacted starting materials, residual coupling reagents such as N-hydroxysuccinimide (NHS), byproducts from side reactions (e.g., elimination products), and solvents used during the synthesis and purification process.[1][2] Incomplete removal of these impurities can interfere with downstream applications.
Q2: What is the purpose of masking the carboxylic acid of NAM-azide as a methyl ester?
A2: Masking the carboxylic acid as a methyl ester increases the molecule's hydrophobicity, which can improve its permeability across bacterial cell membranes.[1][2] This enhanced uptake allows for more efficient metabolic incorporation into the peptidoglycan. It is believed that cellular esterases within the bacteria hydrolyze the methyl ester to regenerate the free carboxylic acid intracellularly.[1][2]
Q3: Are there any safety precautions I should be aware of when working with azide compounds?
A3: Yes, azide compounds can be hazardous. Sodium azide, a common reagent, is toxic.[3][4] Some organic azides can be explosive, particularly when heated or in the presence of certain metals. It is crucial to handle all azide-containing compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood and to follow all institutional safety guidelines.
Q4: Can I use NAM-azide for metabolic labeling in all types of bacteria?
A4: The efficiency of NAM-azide incorporation can vary between different bacterial species. Gram-negative and Gram-positive bacteria have been successfully labeled.[5] However, the specific transporters and enzymes involved in peptidoglycan synthesis and recycling can differ, potentially affecting the uptake and utilization of NAM-azide.[6] It is recommended to optimize labeling conditions for each bacterial strain of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during NAM-azide purification.
| Problem | Possible Cause | Recommended Solution |
| Low final yield of purified NAM-azide | Incomplete reaction during synthesis. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding with workup and purification.[7] |
| Loss of product during extraction or chromatography. | Optimize extraction procedures to minimize emulsion formation. For column chromatography, carefully select the solvent system to ensure good separation and recovery. Consider using a different purification technique if significant loss persists. | |
| Degradation of the azide group. | Avoid harsh reaction or purification conditions, such as high temperatures or strong acids/bases, which may lead to azide degradation.[8] | |
| Presence of unreacted starting materials in the final product | Inefficient purification method. | For removal of small molecule impurities, consider using size-exclusion chromatography (e.g., Sephadex G25) or dialysis.[3][4] Preparative High-Performance Liquid Chromatography (HPLC) often provides higher resolution for separating structurally similar compounds.[7] |
| Improper solvent system for chromatography. | Perform small-scale analytical TLC or HPLC to optimize the mobile phase for better separation of your product from the starting materials. | |
| Residual coupling reagents (e.g., NHS) in the final product | Co-elution with the desired product during chromatography. | The removal of residual NHS can be challenging.[1][2] Consider switching to a different coupling chemistry that generates byproducts that are easier to remove. Alternatively, multiple purification steps, such as a combination of column chromatography and preparative HPLC, may be necessary. |
| Product appears to be a mixture of anomers (α and β) | Mutarotation in solution. | The α and β anomers of sugars can interconvert in solution, a process called mutarotation. This is a natural process and often does not affect the biological activity for metabolic labeling. If a single anomer is required, specialized chromatographic techniques may be needed for separation, and the purified anomer should be stored under conditions that minimize mutarotation (e.g., anhydrous, low temperature).[6] |
Experimental Protocols
General Protocol for NAM-azide Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific synthetic route and impurities present.
-
Sample Preparation: After the reaction workup, dissolve the crude NAM-azide product in a minimal amount of the chromatography eluent or a compatible solvent.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).[7]
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity of the eluent to separate the components. The optimal gradient will depend on the polarity of the impurities.[7]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC or another appropriate analytical technique.
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Preparative HPLC for High-Purity NAM-azide
For obtaining highly pure NAM-azide, reverse-phase preparative HPLC is often employed.
-
Sample Preparation: Dissolve the partially purified product in the HPLC mobile phase (e.g., a mixture of water and acetonitrile with a modifier like 0.1% formic acid).[7] Filter the sample through a 0.22 µm filter before injection.
-
Column and Method: Use a reverse-phase C18 column. Develop a gradient elution method, typically starting with a high percentage of aqueous solvent and increasing the organic solvent concentration over time.[7]
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the product peak, which can be detected by UV absorbance.
-
Product Recovery: Combine the pure fractions and lyophilize or evaporate the solvent to obtain the final product.
Visualizations
Experimental Workflow for NAM-azide Purification
Caption: A generalized workflow for the purification of NAM-azide.
Metabolic Incorporation of NAM-azide into Peptidoglycan
Caption: Metabolic pathway for NAM-azide incorporation into bacterial peptidoglycan.
References
- 1. Protected N-Acetyl Muramic Acid Probes Improve Bacterial Peptidoglycan Incorporation via Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Sodium azide removal protocol | Abcam [abcam.com]
- 5. Metabolic labelling of the carbohydrate core in bacterial peptidoglycan and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging the Bacterial Cell Wall Using N-Acetyl Muramic Acid-Derived Positron Emission Tomography Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An azide-modified nucleoside for metabolic labeling of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylmuramic acid-azide (MurNAc-azide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Acetylmuramic acid-azide (MurNAc-azide) in solution.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving MurNAc-azide, focusing on unexpected results that could be related to compound stability.
| Issue | Possible Cause | Recommended Action |
| Low or no incorporation of MurNAc-azide into bacterial peptidoglycan | 1. Degradation of MurNAc-azide stock solution: Improper storage or handling may have led to the degradation of the azide functional group. 2. Instability in experimental buffer: The pH or components of your experimental buffer may be compromising the stability of MurNAc-azide. 3. Presence of reducing agents: Reagents such as Dithiothreitol (DTT) or β-mercaptoethanol can reduce the azide group, rendering it inactive for click chemistry. | 1. Verify stock solution integrity: Prepare a fresh stock solution from solid MurNAc-azide. Aliquot and store at -80°C for long-term use.[1] 2. Optimize buffer conditions: If possible, maintain the pH of your experimental solution between 3.0 and 10.0. Avoid strongly acidic or alkaline conditions, especially at elevated temperatures. 3. Avoid reducing agents: Check all buffers and media for the presence of reducing agents. If their use is unavoidable, consider alternative experimental designs or purification steps to remove them before the addition of MurNAc-azide. |
| High background signal in click chemistry reaction | 1. Non-specific binding of detection reagent: The fluorescent probe or biotin tag may be binding non-specifically to cellular components. 2. Impure MurNAc-azide: Degradation products of MurNAc-azide might react non-specifically. | 1. Include proper controls: Run control experiments without MurNAc-azide to assess the level of non-specific binding of the detection reagent. 2. Ensure purity of MurNAc-azide: Use high-purity MurNAc-azide. If degradation is suspected, purify the compound before use. Consider a quality control check of your stock solution. |
| Inconsistent results between experiments | 1. Freeze-thaw cycles of stock solution: Repeated freezing and thawing can lead to the degradation of MurNAc-azide in solution.[1] 2. Variability in experimental conditions: Minor variations in pH, temperature, or incubation time can affect the stability and incorporation of the probe. | 1. Aliquot stock solutions: Prepare single-use aliquots of your MurNAc-azide stock solution to avoid multiple freeze-thaw cycles.[1] 2. Standardize protocols: Ensure that all experimental parameters are kept consistent between experiments. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at -20°C, protected from light, and under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
Q2: What is the best way to prepare and store stock solutions of MurNAc-azide?
A2: It is recommended to dissolve MurNAc-azide in a dry, water-miscible organic solvent such as DMSO to prepare a concentrated stock solution.[1] For aqueous solutions, solubility can be up to 5 mM, and may require sonication and warming to fully dissolve.[1][2][3] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1][4]
Q3: Can I store my working solutions of MurNAc-azide?
A3: It is best to prepare working solutions fresh for each experiment. If you need to store a working solution, it should be for a very short period and kept on ice and protected from light.
Stability in Solution
Q4: What is the optimal pH range for working with MurNAc-azide?
A4: While specific data for MurNAc-azide is limited, a related compound, N-acetylneuraminic acid, is most stable in a pH range of 3.0 to 10.0.[5][6] Strongly acidic (pH < 3) or strongly alkaline (pH > 10) conditions, especially at elevated temperatures, can lead to degradation.[5][6]
Q5: How does temperature affect the stability of MurNAc-azide in solution?
A5: Elevated temperatures can accelerate the degradation of MurNAc-azide in solution, particularly outside of the optimal pH range.[5] For prolonged incubations, it is advisable to use the lowest effective temperature.
Q6: Are there any common laboratory reagents that are incompatible with MurNAc-azide?
A6: Yes, reducing agents such as DTT and β-mercaptoethanol can reduce the azide group and should be avoided in solutions containing MurNAc-azide. Also, avoid contact with strong acids and heavy metals, as these can lead to the formation of hazardous and explosive compounds.[7][8]
Experimental Troubleshooting
Q7: My click chemistry reaction is not working, could it be a problem with the MurNAc-azide?
A7: Yes, if the MurNAc-azide has degraded, the azide group will not be available to react with the alkyne-containing detection reagent. Ensure your stock solution is fresh and has been stored properly. It is also important to verify that the other components of your click chemistry reaction are working correctly.
Q8: I am seeing a lot of cell death after incubating with MurNAc-azide. Is it toxic?
A8: While MurNAc-azide is generally used at concentrations that are not overtly toxic, high concentrations or prolonged exposure could potentially affect cell viability. It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Quantitative Data
The following table summarizes the estimated stability of this compound in aqueous solution based on data from a structurally similar compound, N-acetylneuraminic acid.[5][6] Disclaimer: This data is for a related compound and should be used as a guideline only. Actual stability of MurNAc-azide may vary.
| pH | Temperature (°C) | Estimated Half-life (t½) |
| 2.0 | 60 | ~73 hours |
| 2.0 | 90 | ~1.5 hours |
| 7.0 | 121 | > 20 minutes (High Stability) |
| 11.0 | 60 | ~4 hours |
| 12.0 | 90 | ~56 minutes |
Experimental Protocols
Protocol for Assessing the Stability of MurNAc-azide in a Specific Buffer
This protocol provides a general method for researchers to test the stability of their MurNAc-azide solutions under their specific experimental conditions.
Materials:
-
This compound
-
Experimental buffer of interest
-
Control buffer (e.g., PBS pH 7.4)
-
Alkyne-fluorophore conjugate for click chemistry
-
Click chemistry reaction components (e.g., copper(II) sulfate, reducing agent like sodium ascorbate, ligand like TBTA)
-
Analytical instrument for fluorescence detection (e.g., plate reader, fluorometer)
Procedure:
-
Prepare a fresh stock solution of MurNAc-azide.
-
Dilute the MurNAc-azide stock solution to the final working concentration in your experimental buffer and in the control buffer.
-
Incubate the solutions under the desired experimental conditions (temperature, time).
-
At various time points, take an aliquot of each solution.
-
Perform a standard click chemistry reaction by adding the alkyne-fluorophore and the reaction components to each aliquot.
-
Incubate the reaction according to your established protocol.
-
Measure the fluorescence intensity of each sample.
-
A decrease in fluorescence intensity over time in the experimental buffer compared to the control buffer indicates degradation of the MurNAc-azide.
Visualizations
Caption: Workflow for assessing MurNAc-azide stability.
Caption: Troubleshooting low MurNAc-azide signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click N-Acetylmuramic acid - azide | Glycobiology Probes: R&D Systems [rndsystems.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
reducing off-target labeling with NAM-azide probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Nicotinamide-azide (NAM-azide) probes to study NAD⁺-consuming enzymes like PARPs and sirtuins.
Frequently Asked Questions (FAQs)
Q1: What is NAM-azide and how does it function as a probe?
NAM-azide is a chemical probe designed to monitor the activity of NAD⁺-dependent enzymes. It is a modified version of nicotinamide (NAM), which is a natural byproduct of enzymes that cleave NAD⁺, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes incorporate the ADP-ribose moiety from NAD⁺ onto target proteins, releasing NAM in the process.[1][2][3]
The NAM-azide probe contains an azide group, which is biologically inert. This azide group acts as a chemical handle for "click chemistry."[4] When NAM-azide is used in an experiment, it can be incorporated into the NAD⁺ salvage pathway. The resulting azido-NAD⁺ can then be used by PARPs and sirtuins. The azide-modified ADP-ribose is transferred to target proteins, effectively tagging them. These tagged proteins can then be detected by conjugating them with a reporter molecule (like a fluorophore or biotin) that has an alkyne group, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Q2: I'm observing high background and non-specific labeling in my experiments. What are the common causes?
High background and off-target labeling are common challenges when working with NAM-azide probes. Several factors can contribute to this issue:
-
Excess Probe Concentration: Using too high a concentration of the NAM-azide probe can lead to non-enzymatic reactions or saturation of the enzymatic machinery, resulting in non-specific labeling.
-
Issues with the Click Reaction: The click chemistry step itself can be a source of background. Impurities in reagents, incorrect reagent concentrations, or the presence of interfering substances in the buffer can lead to non-specific conjugation of the reporter molecule. For example, sodium azide, often used as a preservative, can interfere with the click reaction.
-
Hydrophobic Interactions: Some fluorescent dyes used as reporter molecules can non-specifically bind to proteins through hydrophobic interactions, leading to a false-positive signal.
-
Endogenous Biotin: If you are using a biotin-alkyne reporter for detection, endogenous biotin in your sample can be recognized by streptavidin, leading to high background.[5]
Q3: How can I reduce off-target labeling and improve the specificity of my results?
Several strategies can be employed to minimize off-target labeling and enhance the specificity of your NAM-azide experiments:
-
Optimize Probe Concentration: Perform a dose-response experiment to determine the optimal concentration of the NAM-azide probe that gives a good signal-to-noise ratio.
-
Include Proper Controls:
-
No-Probe Control: A sample that is not treated with the NAM-azide probe but undergoes the click reaction to assess the background from the reporter molecule.
-
Inhibitor Control: Pre-treat cells with a known inhibitor of the enzyme of interest (e.g., nicotinamide for sirtuins, or a specific PARP inhibitor like olaparib) before adding the NAM-azide probe.[4][6][7] A significant reduction in signal in the presence of the inhibitor suggests that the labeling is enzyme-specific.
-
-
Optimize Click Chemistry Conditions:
-
Ensure all click chemistry reagents are fresh and of high purity.
-
Titrate the concentration of the alkyne-reporter to find the lowest effective concentration.
-
Thoroughly wash samples after the click reaction to remove unbound reporter molecules.
-
-
Block Non-Specific Binding:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. NAM-azide concentration too high. 2. Alkyne-reporter concentration too high. 3. Inadequate washing after click reaction. 4. Non-specific binding of reporter dye. 5. Endogenous biotin (if using biotin-alkyne). | 1. Perform a titration to find the optimal NAM-azide concentration. 2. Titrate the alkyne-reporter to the lowest effective concentration. 3. Increase the number and duration of wash steps post-click reaction. 4. Include a "- NAM-azide" control. Consider a different reporter dye. 5. Use an avidin/biotin blocking kit before adding streptavidin.[5] |
| No or Weak Signal | 1. Low enzyme activity in the sample. 2. Insufficient incubation time with NAM-azide. 3. Inefficient click reaction. 4. Degraded NAM-azide or alkyne-reporter. | 1. Use a positive control with known high enzyme activity. 2. Optimize the incubation time for the probe. 3. Check the concentration and quality of all click reaction components (CuSO₄, reducing agent, ligand). 4. Use fresh reagents and store them properly. |
| Signal Not Reduced by Inhibitors | 1. Off-target labeling is occurring. 2. Inhibitor is not effective or used at too low a concentration. 3. Non-enzymatic labeling. | 1. Re-optimize probe concentration and click reaction conditions. 2. Confirm inhibitor activity and perform a dose-response experiment. 3. Include a control with heat-inactivated cell lysate to check for non-enzymatic signal. |
Experimental Protocols
General Protocol for Cellular Labeling with NAM-azide
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere.
-
For inhibitor controls, pre-incubate cells with the appropriate inhibitor (e.g., 1-10 mM nicotinamide for sirtuins) for 1-2 hours.
-
Add NAM-azide probe to the cell culture medium at the optimized concentration (typically in the µM range).
-
Incubate for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS to remove excess probe.
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Click Chemistry Reaction (CuAAC):
-
To a defined amount of protein lysate (e.g., 50-100 µg), add the click reaction cocktail. A typical cocktail includes:
-
Alkyne-reporter (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., TBTA or THPTA)
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding cold acetone or methanol and incubate at -20°C.
-
Pellet the protein by centrifugation and discard the supernatant.
-
Wash the pellet multiple times with cold methanol to remove excess reagents.
-
-
Detection and Analysis:
-
Resuspend the protein pellet in an appropriate buffer (e.g., Laemmli buffer for SDS-PAGE).
-
Analyze the labeled proteins by in-gel fluorescence scanning (for fluorescent reporters) or by western blot followed by streptavidin-HRP detection (for biotin reporters).
-
Visual Guides
References
- 1. Development of Activity-Based Chemical Probes for Human Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Free Click Chemistry for Live-Cell Labeling
Welcome to the technical support center for copper-free click chemistry applications in live cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving alternatives to copper-catalyzed click chemistry.
Frequently Asked Questions (FAQs)
Q1: Why should I use copper-free click chemistry for live-cell experiments?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC), while efficient, utilizes copper(I) as a catalyst, which is cytotoxic to living cells.[1][2] Copper ions can generate reactive oxygen species (ROS), leading to cellular damage and impacting the biological processes under investigation.[3] Copper-free alternatives, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, are bioorthogonal, meaning they proceed efficiently within living systems without interfering with native biochemical processes or causing significant toxicity.[1][4][5]
Q2: What are the main alternatives to copper-catalyzed click chemistry for live cells?
The two primary alternatives are:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. The ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst.[2]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is a rapid cycloaddition reaction between an electron-poor diene (e.g., a tetrazine) and an electron-rich dienophile (e.g., a trans-cyclooctene, TCO).[3][4][6]
Q3: Which copper-free method is faster, SPAAC or IEDDA?
IEDDA reactions are generally significantly faster than SPAAC reactions.[1] The reaction rates for IEDDA can be orders of magnitude higher, allowing for rapid labeling with lower concentrations of reagents.[3][4]
Q4: Are the reagents used in SPAAC and IEDDA completely non-toxic?
While significantly less toxic than copper, it is still crucial to assess the cytotoxicity of any new probe or reagent in your specific cell line and experimental conditions. For example, studies have shown that dibenzocyclooctyne (DBCO) exhibits low cytotoxicity at concentrations up to 100 µM in A549 cells.[7][8] However, high concentrations of some reagents or prolonged incubation times can still have an impact on cell viability.[9] We recommend performing a dose-response experiment using an MTT assay or a similar cell viability assay to determine the optimal, non-toxic concentration for your reagents.
Q5: Can I perform dual labeling using two different copper-free click reactions?
Yes, it is possible to perform orthogonal dual labeling by combining SPAAC and IEDDA, provided there is no cross-reactivity between the reagents. For instance, a cell can be labeled with an azide for a subsequent SPAAC reaction and a dienophile for an IEDDA reaction. It is important to carefully select the reagent pairs to avoid unwanted side reactions.
Troubleshooting Guides
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Inefficient metabolic labeling: The azide- or cyclooctyne-modified precursor is not being efficiently incorporated into the target biomolecule. 2. Low reaction efficiency: The concentration of one or both reactants is too low, or the incubation time is too short. 3. Steric hindrance: The click handle is buried within the biomolecule, preventing access for the reaction partner. 4. Degradation of reagents: The cyclooctyne reagent may have degraded, especially if not stored properly. | 1. Optimize metabolic labeling: Increase the concentration of the metabolic precursor and/or the incubation time. Ensure the chosen precursor is appropriate for your cell type and target biomolecule. 2. Increase reactant concentration/time: Titrate the concentrations of your azide and cyclooctyne probes and extend the incubation period. 3. Modify linker length: Use a reagent with a longer linker arm to increase the accessibility of the reactive group. 4. Use fresh reagents: Prepare fresh solutions of your cyclooctyne probe and store stock solutions under appropriate conditions (e.g., desiccated, protected from light). |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent probe: The probe is sticking to cellular components other than the target. 2. Autofluorescence: The cells themselves are fluorescent at the imaging wavelength. 3. Excess unbound probe: Insufficient washing after the labeling step. | 1. Optimize probe concentration and washing: Decrease the concentration of the fluorescent probe and increase the number and duration of washing steps with a buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS). Include a blocking step with BSA or serum from the same species as the secondary antibody if applicable.[4] 2. Use a different fluorophore: Switch to a fluorophore that excites and emits at a different wavelength to avoid the autofluorescence range of your cells. Include an unstained control to assess the level of autofluorescence.[10] 3. Improve washing protocol: Increase the volume and number of washes. Consider using a buffer that helps to solubilize the probe. |
| Cell Death or Altered Morphology | 1. Cytotoxicity of the labeling reagents: The concentration of the azide or cyclooctyne probe is too high. 2. Solvent toxicity: The solvent used to dissolve the probes (e.g., DMSO) is at a toxic concentration. | 1. Determine optimal probe concentration: Perform a cytotoxicity assay (e.g., MTT assay) to determine the highest non-toxic concentration of your probes.[9][11] 2. Minimize solvent concentration: Keep the final concentration of organic solvents in the cell culture medium as low as possible (typically <0.5%). |
Inverse-Electron-Demand Diels-Alder (IEDDA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Signal | 1. Inefficient incorporation of the dienophile/tetrazine: Similar to SPAAC, the metabolic or genetic incorporation of the reactive handle may be suboptimal. 2. Reagent instability: Some tetrazines and trans-cyclooctenes can be unstable under certain conditions (e.g., acidic pH, presence of nucleophiles).[4] 3. Suboptimal reaction conditions: The pH or temperature of the reaction medium may not be optimal. | 1. Optimize incorporation: Increase the concentration of the precursor and/or the duration of the incubation. 2. Use fresh and stable reagents: Prepare fresh solutions of tetrazine and TCO derivatives. Store them under recommended conditions. Consider using more stable derivatives if available. 3. Optimize reaction buffer: While IEDDA reactions are generally robust, ensure the pH of your media is within the optimal range for your specific reagents (typically physiological pH). |
| High Background Fluorescence | 1. Non-specific binding of the tetrazine-fluorophore conjugate. 2. Reaction with endogenous molecules: Some highly reactive tetrazines might show off-target reactivity.[12] | 1. Optimize probe concentration and washing: Similar to SPAAC, reduce the probe concentration and increase the stringency of the washing steps.[10] 2. Choose a more specific tetrazine: If off-target reactivity is suspected, consider using a tetrazine derivative with lower reactivity but higher specificity. |
| Poor Reaction Efficiency In Vivo | 1. Rapid clearance of one of the reactants. 2. Instability of the reagents in the in vivo environment. [4] | 1. Optimize injection timing and dosage: Adjust the timing of administration of the two components to ensure they are both present at the target site at sufficient concentrations. 2. Use more stable reagents: Select tetrazine and dienophile pairs that have been validated for in vivo stability. |
Quantitative Data Comparison
The following tables provide a summary of key quantitative data for popular copper-free click chemistry reagents. Please note that reaction rates can be influenced by the specific reactants, solvent, and temperature.
Table 1: Reaction Kinetics of SPAAC and IEDDA Reagents
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| SPAAC | Azide | BCN (Bicyclo[6.1.0]nonyne) | ~0.1 | [1] |
| Azide | DBCO (Dibenzocyclooctyne) | ~0.1 | [1] | |
| Azide | DIBO | ~0.3 | ||
| Azide | DIFO | ~0.7 | ||
| IEDDA | Tetrazine | Norbornene | ~1 - 10 | [13] |
| Tetrazine | TCO (trans-cyclooctene) | >10³ | [1] | |
| Pyridyl-Tetrazine | Arylethynyltrifluoroborate | 21 | [14] |
Table 2: Cytotoxicity of Selected Copper-Free Click Chemistry Reagents
| Reagent | Cell Line | Assay | LC₅₀ / Observation | Reference(s) |
| Ac₄ManNAz | A549 | MTT | Low cytotoxicity at various concentrations | [7] |
| DBCO | A549 | MTT | No increased cytotoxicity up to 100 µM | [7] |
| DBCO-pHEA-Fl | A549 | Biocompatible, no effect on cell surface glycan retention | [8] | |
| DBCO-MNPs | MCF7, HCT116 | MTT | Cell viability >90% at concentrations below 100 µg/mL | [9] |
Note: LC₅₀ (Lethal Concentration 50%) is the concentration of a substance that is lethal to 50% of the test cells. A higher LC₅₀ value indicates lower cytotoxicity. It is always recommended to perform a cytotoxicity assay for your specific reagents and cell line.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars for SPAAC
This protocol describes the metabolic incorporation of an azide-functionalized sugar, N-azidoacetylmannosamine (ManNAz), into cell surface sialoglycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-488)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 50 mM).
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the azido sugar.
-
-
Washing:
-
Gently aspirate the medium.
-
Wash the cells three times with warm PBS to remove unincorporated azido sugar.
-
-
SPAAC Reaction:
-
Prepare a solution of the cyclooctyne-fluorophore conjugate in a suitable buffer or medium (e.g., 5-20 µM DBCO-488 in serum-free medium).
-
Add the solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Aspirate the labeling solution.
-
Wash the cells three times with warm PBS to remove the unbound probe.
-
-
Imaging: The cells are now ready for fluorescence microscopy imaging.
Protocol 2: Labeling of Intracellular Proteins with a Dienophile for IEDDA via Genetic Code Expansion
This protocol outlines the site-specific incorporation of a dienophile-containing non-canonical amino acid (ncAA) into a protein of interest for subsequent IEDDA labeling.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Plasmids:
-
Expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Expression vector for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the ncAA.
-
-
Dienophile-containing ncAA (e.g., a TCO-lysine derivative)
-
Transfection reagent
-
Complete cell culture medium
-
Tetrazine-fluorophore conjugate
Procedure:
-
Transfection: Co-transfect the mammalian cells with the two plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
ncAA Incorporation:
-
24 hours post-transfection, replace the medium with fresh medium containing the dienophile-ncAA at an optimized concentration (e.g., 0.5-1 mM).
-
Incubate the cells for 48 hours to allow for expression of the modified protein.
-
-
Washing: Wash the cells three times with warm PBS to remove the excess ncAA.
-
IEDDA Reaction:
-
Add the tetrazine-fluorophore conjugate (at a low micromolar concentration, e.g., 1-5 µM) to the cells in a suitable imaging medium.
-
Incubate for a short period (e.g., 5-30 minutes) at 37°C, protected from light.
-
-
Final Washing: Wash the cells three times with warm PBS to remove the unbound tetrazine probe.
-
Imaging: Proceed with live-cell fluorescence microscopy.
Visualizations
Below are diagrams illustrating key experimental workflows and relationships described in this technical support center.
Caption: Workflow for SPAAC labeling of live cells.
Caption: Workflow for IEDDA labeling of live cells.
Caption: Troubleshooting logic for live-cell labeling.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CytoTox-Fluor™ Cytotoxicity Assay Protocol [promega.com]
- 13. Cytotoxicity Assay Protocol [protocols.io]
- 14. Live-Cell Localization Microscopy with a Fluorogenic and Self-Blinking Tetrazine Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylmuramic Acid-Azide Synthesis
Welcome to the technical support center for the synthesis and scale-up of N-Acetylmuramic acid-azide (NAM-azide). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important chemical probe.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A typical synthetic pathway starts from commercially available glucosamine hydrochloride or N-acetylglucosamine. The synthesis is a multi-step process that generally involves:
-
Installation of the Azide Group: An azide is typically introduced at the C2 position via a diazotransfer reaction on the corresponding amine.[1][2]
-
Protection of Hydroxyl Groups: The hydroxyl groups on the sugar ring are protected to prevent unwanted side reactions. Common protecting groups include acetates or a 4,6-O-benzylidene acetal.[3][4]
-
Etherification: The characteristic lactyl moiety is installed at the C3 hydroxyl group, often using a reagent like (S)-2-chloropropionic acid with a strong base such as sodium hydride (NaH).[1]
-
Deprotection: Finally, the protecting groups are removed to yield the target this compound. This often involves hydrogenation to remove benzyl groups or hydrolysis for acetates.[1][3]
Q2: What are the primary safety concerns when synthesizing and scaling up NAM-azide?
The primary safety concerns revolve around the use of azide reagents and intermediates.
-
Toxicity and Explosivity: Sodium azide (NaN₃) and other azide compounds are highly toxic and potentially explosive, especially when heated or in the presence of heavy metals.[4] Diazo transfer reagents can also be unstable.[4]
-
Pyrophoric Reagents: Some synthetic routes may use pyrophoric reagents (materials that can ignite spontaneously in air), which limits the practical scale of the reaction in a standard laboratory setting.[5]
-
Handling Precautions: Always handle azide compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids (which can generate toxic hydrazoic acid gas) and metals like copper, lead, or brass, with which it can form explosive salts.[6] For large-scale reactions, it is recommended to work in batches to minimize risk.[4]
Q3: How can I confirm the identity and purity of my final product?
Standard analytical techniques are used to characterize this compound:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the product.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the crude product and column fractions. Due to the high polarity of NAM-azide, specialized or highly polar mobile phases are often required.[7]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and scale-up of NAM-azide.
Problem 1: Low or no product yield in the azidation step.
-
Possible Cause 1: Ineffective Leaving Group. If you are performing a nucleophilic substitution (Sₙ2) to introduce the azide, the leaving group (e.g., mesylate, tosylate) may not be sufficiently reactive, especially at a sterically hindered secondary carbon on the sugar ring.[8][9]
-
Solution 1: Ensure the leaving group has been properly installed and activated. Consider using harsher reaction conditions, such as higher temperatures (e.g., 70-80°C in DMF) and a larger excess of sodium azide, while adhering to strict safety protocols.[4][8]
-
Possible Cause 2: Incomplete Diazotransfer. For syntheses starting with an amine, the diazotransfer reaction may be sluggish or incomplete.
-
Solution 2: Ensure the catalyst (e.g., CuSO₄) is active and that the reagents are pure. Some modern diazotransfer reagents like fluorosulfuryl azide (FSO₂N₃) offer rapid and high-yielding conversions.[2]
Problem 2: The reaction is messy, with multiple spots on TLC.
-
Possible Cause 1: Side Reactions. Carbohydrate chemistry is often complicated by side reactions such as elimination (E2), particularly when attempting Sₙ2 reactions at secondary positions.[8] Incomplete protection or premature deprotection can also lead to a mixture of products.
-
Solution 1: Carefully control reaction temperatures and the stoichiometry of reagents. Ensure protecting groups are stable under the reaction conditions. It may be necessary to re-evaluate the protecting group strategy for your specific route.
-
Possible Cause 2: Reagent Degradation. Reagents may have degraded during storage.
-
Solution 2: Use freshly opened or purified reagents. For example, some diazotransfer reagents should be stored at -20°C to minimize degradation.[4]
Problem 3: Difficulty purifying the final product by column chromatography.
-
Possible Cause: High Polarity. this compound is a highly polar compound due to its multiple hydroxyl groups and carboxylic acid moiety. This causes it to streak badly or remain at the baseline on standard silica gel columns.[7]
-
Solution 1: Use a Different Stationary Phase. Consider using reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.[4] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on an amine-functionalized silica phase can be very effective for retaining and separating highly polar compounds like carbohydrates.[10]
-
Solution 2: Modify the Eluent. For silica gel chromatography, adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase can improve peak shape for ionizable compounds.[7] A typical eluent system might be a high percentage of methanol in dichloromethane with an additive.[4]
Scale-Up Considerations
Scaling up carbohydrate synthesis from milligram to gram quantities is notoriously challenging.[11] The table below summarizes key issues and recommendations.
| Parameter | Small-Scale (mg) | Large-Scale (g) | Potential Issue on Scale-Up | Recommendation |
| Reaction Time | Typically follows literature values. | May increase due to mass/heat transfer limitations. | Incomplete reactions, leading to lower yield and complex mixtures. | Monitor reaction closely by TLC/LC-MS. Consider longer reaction times or more efficient stirring. |
| Temperature Control | Easily managed with oil baths. | Exothermic reactions can be difficult to control, leading to runaway reactions or side products. | Overheating, decomposition of sensitive reagents (e.g., azides), formation of byproducts. | Use a jacketed reactor with active cooling. Add reagents portion-wise or via syringe pump to control exotherms. |
| Stirring | Magnetic stir bar is usually sufficient. | Inefficient mixing can create local "hot spots" or concentration gradients. | Non-homogenous reaction mixture, leading to inconsistent results and lower yields. | Use overhead mechanical stirring to ensure efficient mixing of viscous or heterogeneous mixtures. |
| Reagent Addition | Can be added all at once. | Portion-wise or dropwise addition is often necessary. | Safety risks (exotherms, gas evolution) and formation of side products from high local concentrations. | Add reagents slowly via an addition funnel or syringe pump. For diazotransfer, consider preparing multiple smaller batches.[4] |
| Purification | Standard flash chromatography. | Large columns are inefficient and use excessive solvent. Crystallization may be difficult. | Product loss, solvent waste, time-consuming purification. Streaking is exacerbated on large columns.[7] | Develop a robust crystallization procedure if possible. For chromatography, consider specialized media like reversed-phase C18 or HILIC.[10] |
| Overall Yield | Often higher and more reproducible. | Frequently lower than on a small scale. | Accumulation of minor impurities, handling losses, and purification inefficiencies all contribute to lower yield. | Optimize and validate each step at an intermediate scale before proceeding to the final target scale. |
Experimental Protocols
Protocol: Synthesis of 3-azido NAM methyl ester (Adapted from DeMeester et al., 2018 & 2020) [4]
This protocol outlines a key azidation step in one published synthesis. Researchers should adapt it based on their specific starting material and protecting group strategy.
Step 1: Azidation of the Mesylated Precursor
-
To a 100 mL round-bottom flask equipped with a stir bar and condenser, add the mesylated NAM precursor (e.g., intermediate 11 from the cited literature, 1.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Add sodium azide (NaN₃, 10.0 equiv). Caution: NaN₃ is highly toxic. Handle with extreme care.
-
Heat the reaction mixture to 70°C in an oil bath and stir for 5-8 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol/Dichloromethane).
-
Upon completion, cool the reaction to room temperature.
Step 2: Workup and Purification
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often a mixture requiring further purification. Due to the polar nature of the product, purification may be challenging. A Maxi-Clean™ SPE C18 column with a 0.1% formic acid mobile phase has been reported for a similar compound.[4]
Visualized Workflows
Below are diagrams illustrating a typical synthesis pathway and a troubleshooting workflow for common scale-up issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Route to Azide-Containing Sugars - ChemistryViews [chemistryviews.org]
- 3. Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium azide removal protocol | Abcam [abcam.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Sciencemadness Discussion Board - Problem forming sugar azide - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. biotage.com [biotage.com]
- 11. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NAM-Azide vs. NAM-Alkyne for Metabolic Glycan Labeling
For researchers in glycobiology, cell biology, and drug development, the precise labeling and visualization of glycans is paramount to understanding cellular processes and disease progression. Metabolic labeling, utilizing bioorthogonal chemical reporters like N-acetylmannosamine (NAM) analogs, has emerged as a powerful tool. This guide provides a comprehensive comparison of two key players in this field: NAM-azide and NAM-alkyne, offering insights into their performance, experimental considerations, and the underlying biochemical principles.
Metabolic glycan labeling involves introducing a modified monosaccharide—in this case, an analog of N-acetylmuramic acid (NAM)—into cells. This analog is then incorporated into the cellular glycan structures through the natural biosynthetic pathways. The modification, a bioorthogonal functional group (an azide or an alkyne), serves as a chemical handle for subsequent detection via "click chemistry." This allows for the covalent attachment of a probe, such as a fluorophore or a biotin tag, enabling visualization or enrichment of the labeled glycans.
Performance Comparison: Azide vs. Alkyne Functionality
While direct quantitative comparisons of NAM-azide and NAM-alkyne are not extensively documented in peer-reviewed literature, valuable insights can be drawn from studies on analogous azide- and alkyne-modified monosaccharides, such as N-acetylmannosamine (ManNAc) and sialic acid (Sia) analogs. These studies reveal that the choice between an azide or an alkyne tag is not trivial and can significantly impact labeling efficiency and experimental outcomes.
Several factors influence the performance of these metabolic precursors, including their transport into the cell, the efficiency of their enzymatic processing, and the kinetics of the subsequent click reaction. It has been observed that the metabolic incorporation of azide- and alkyne-modified sugars can vary significantly depending on the cell type.[1] For instance, in some cell lines, azide-modified precursors like ManNAz are more efficiently metabolized, while in others, the alkyne counterparts show comparable or even superior incorporation.[1] This cell-type specificity underscores the importance of empirical optimization for any new experimental system.
| Feature | NAM-Azide | NAM-Alkyne | Key Considerations |
| Metabolic Incorporation Efficiency | Generally considered efficient, but can be cell-type dependent. | Efficiency is also cell-type specific and can be comparable to or, in some cases, less efficient than azide analogs.[1] | Empirical testing is crucial to determine the optimal precursor for a specific cell line. |
| Chemical Stability | Generally stable under physiological conditions. | Terminal alkynes are also stable for metabolic labeling. | The stability of the bioorthogonal handle is critical for successful labeling. |
| Click Reaction Partner | Reacts with an alkyne-modified probe. | Reacts with an azide-modified probe. | The choice of probe (e.g., fluorophore, biotin) will be dictated by the precursor used. |
| Toxicity | Generally low toxicity at working concentrations. | Also exhibits low toxicity in most cell lines. | High concentrations of any metabolic precursor can potentially affect cell health.[2] |
| Signal-to-Noise Ratio | Can provide high signal-to-noise ratios with optimized protocols. | The signal-to-noise ratio is dependent on labeling efficiency and the chosen detection reagent. | The choice of click chemistry reagents and imaging parameters significantly impacts the final signal. |
Biochemical Pathway and Labeling Strategy
The metabolic labeling process begins with the cellular uptake of the NAM analog. Once inside the cell, it is converted into a nucleotide sugar and then incorporated into growing glycan chains by glycosyltransferases. The bioorthogonal azide or alkyne group is thus displayed on the cell surface or within intracellular compartments as part of these glycans.
The detection of these modified glycans is most commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3][4][5][6] This reaction forms a stable triazole linkage between the azide and alkyne. Alternatively, for live-cell imaging where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which does not require a copper catalyst.[1]
Experimental Protocols
The following are generalized protocols for metabolic labeling and subsequent detection. Optimization of concentrations and incubation times is recommended for each cell type and experimental setup.
Metabolic Labeling Protocol
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of NAM-azide or NAM-alkyne. A typical starting concentration ranges from 25 to 100 µM.
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for the metabolic incorporation of the NAM analog.
-
Washing: After incubation, gently wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated NAM analog.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Fixed Cells
This protocol is suitable for endpoint assays where cells are fixed prior to labeling.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If labeling intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
PBS
-
Alkyne- or azide-functionalized fluorescent probe (e.g., 1-10 µM)
-
Copper(II) sulfate (CuSO4) (e.g., 100 µM)
-
A reducing agent, such as sodium ascorbate (e.g., 1 mM), to reduce Cu(II) to the catalytic Cu(I) species. The use of a copper ligand like THPTA can improve reaction efficiency and reduce cell damage.[2][7]
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Conclusion
Both NAM-azide and NAM-alkyne are powerful tools for the metabolic labeling of glycans, each with its own set of considerations. The choice between them is not always straightforward and should be guided by empirical data from the specific biological system under investigation. While the azide group has been more commonly employed in some contexts, the alkyne functionality offers a valuable alternative, and the flexibility to switch between the two provides researchers with a broader toolkit for their experiments. By carefully considering the cell type, experimental goals, and detection method, researchers can effectively harness the power of metabolic glycan labeling to unravel the complex roles of glycans in health and disease.
References
- 1. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylated glycoconjugates: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
Validating NAM-azide Incorporation: A Comparative Guide to Mass Spectrometry-Based Approaches
For researchers, scientists, and drug development professionals, the precise validation of N-azidoacetylmannosamine (NAM-azide) incorporation into glycoproteins is a critical step in various applications, from basic research to therapeutic development. This guide provides an objective comparison of mass spectrometry-based methodologies for this purpose, supported by experimental data and detailed protocols.
The metabolic labeling of cellular glycans with NAM-azide, an unnatural sugar analog, opens the door to a suite of powerful bioorthogonal chemistries. These techniques allow for the selective tagging and analysis of glycoproteins, providing insights into their roles in health and disease. Mass spectrometry (MS) stands as a cornerstone technology for the definitive validation and quantification of this incorporation. This guide will delve into the common workflows, compare enrichment strategies, and provide the necessary protocols to empower researchers in their experimental design.
Comparative Analysis of Enrichment Strategies
Following metabolic labeling with NAM-azide, the selective enrichment of azide-modified glycoproteins is paramount for successful mass spectrometry analysis. Two primary bioorthogonal ligation strategies are widely employed: the Staudinger ligation and copper-catalyzed or copper-free "click chemistry."
| Enrichment Strategy | Principle | Reported Efficiency | Key Considerations |
| Staudinger Ligation | Reaction between the azide group and a phosphine-based probe (e.g., biotinylated phosphine). | Effective for enrichment, but can be less efficient than click chemistry.[1] | Can be performed under physiological conditions without the need for a metal catalyst. The phosphine reagents can sometimes be prone to air oxidation. |
| Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition. | Generally high yielding and efficient.[2] | The copper catalyst can be toxic to cells, limiting its use in living systems. However, it is a robust method for in vitro applications. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry utilizing a strained cyclooctyne. | Highly efficient and biocompatible, making it suitable for in vivo studies.[3] | The cyclooctyne reagents can be larger, potentially leading to steric hindrance in some contexts. |
Studies have shown that while both Staudinger ligation and click chemistry are effective for enriching azide-tagged peptides, Staudinger ligation may be better suited for complex mixtures due to fewer issues with sample handling.[1] In a direct comparison for labeling splenocyte cell-surface azides in vivo, copper-free click chemistry using a difluorinated cyclooctyne (DIFO) probe demonstrated superior labeling efficiency compared to a phosphine-based probe used in Staudinger ligation.[4]
Experimental Workflows and Protocols
The successful validation of NAM-azide incorporation by mass spectrometry involves a multi-step workflow. Below are detailed protocols for the key stages of this process.
Signaling Pathway of NAM-azide Incorporation
NAM-azide enters the sialic acid biosynthesis pathway, where it is converted to the corresponding azide-modified sialic acid and subsequently incorporated into glycoproteins.
Figure 1: Metabolic incorporation of NAM-azide into the sialic acid biosynthesis pathway.
Experimental Workflow for Mass Spectrometry Validation
The overall workflow involves metabolic labeling, cell lysis, glycoprotein enrichment, enzymatic digestion, and finally, LC-MS/MS analysis.
Figure 2: General experimental workflow for mass spectrometry validation of NAM-azide incorporation.
Detailed Experimental Protocols
1. Metabolic Labeling of Cells with NAM-azide
-
Culture cells to desired confluency.
-
Replace the normal growth medium with a medium containing 25-50 µM of peracetylated NAM-azide (Ac4ManNAz).
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation.
2. Cell Lysis and Protein Extraction
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Enrichment of Azide-labeled Glycoproteins via Click Chemistry
-
To the protein lysate, add a biotinylated alkyne probe (e.g., Biotin-PEG4-Alkyne).
-
Add the click chemistry reaction cocktail (e.g., copper(II) sulfate, THPTA ligand, and a reducing agent like sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Capture the biotinylated glycoproteins using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. On-bead Trypsin Digestion
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
5. LC-MS/MS Analysis
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
LC Parameters:
-
Column: C18 reversed-phase column.
-
Gradient: A linear gradient of acetonitrile in 0.1% formic acid.
-
-
MS Parameters:
-
Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full MS Scan Range: m/z 350-1800.
-
MS/MS Fragmentation: Higher-energy C-trap dissociation (HCD).
-
6. Mass Spectrometry Data Analysis
-
Process the raw MS data using a database search engine (e.g., Sequest, Mascot, or MaxQuant).
-
Search against a relevant protein database (e.g., Swiss-Prot).
-
Include variable modifications for the azide-labeled sialic acid on asparagine (N-linked) or serine/threonine (O-linked) residues, as well as the biotin-alkyne tag.
-
The identification of peptides containing the mass shift corresponding to the incorporated NAM-azide and the biotin tag confirms successful labeling.[5]
Conclusion
The validation of NAM-azide incorporation is a crucial step in leveraging metabolic glycan labeling for proteomic studies. Both Staudinger ligation and click chemistry offer effective means for enriching labeled glycoproteins, with copper-free click chemistry being particularly advantageous for in vivo applications. The detailed protocols and workflows presented in this guide provide a robust framework for researchers to confidently validate and quantify NAM-azide incorporation, thereby enabling deeper insights into the complex world of glycoproteins.
References
- 1. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and accurate peptide identification from tandem mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of NAM-azide Labeling with Genetic Controls
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-acetylmuramic acid (NAM)-azide metabolic labeling for bacterial peptidoglycan with alternative methods. It includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the underlying pathways and workflows.
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful tool for studying the intricate dynamics of biological systems. Among these, NAM-azide labeling offers a specific approach for investigating the biosynthesis and remodeling of bacterial peptidoglycan (PG), a crucial component of the bacterial cell wall and a key target for antibiotics. This guide delves into the validation of NAM-azide labeling, with a particular focus on the use of genetic controls to ensure specificity and enhance labeling efficiency.
Comparative Analysis of Peptidoglycan Labeling Methods
The choice of a labeling strategy for peptidoglycan depends on the specific research question, the bacterial species under investigation, and the desired application. Here, we compare NAM-azide labeling with other prominent methods.
| Labeling Method | Principle | Advantages | Limitations | Typical Signal Enhancement |
| NAM-azide Labeling | Metabolic incorporation of an azide-modified N-acetylmuramic acid (NAM) analog into the PG backbone, followed by bioorthogonal click chemistry with a tagged probe. | High specificity for newly synthesized PG; enables pulse-chase experiments to study PG dynamics; genetic controls can enhance incorporation. | Requires synthesis of the NAM-azide probe; incorporation efficiency can be low in wild-type strains. | Overexpression of AmgK and MurU in E. coli can significantly increase labeling efficiency. |
| Fluorescent D-amino acids (FDAAs) | Incorporation of fluorescently tagged D-amino acid analogs into the peptide side chains of PG by penicillin-binding proteins (PBPs) and L,D-transpeptidases. | Commercially available; simple one-step labeling; broad applicability across bacterial species. | Can be influenced by the activity of various transpeptidases; potential for off-target labeling. | Not applicable. |
| Azide-D-amino acids (e.g., 3-azido-D-alanine) | Metabolic incorporation of an azide-modified D-alanine analog, followed by click chemistry. | High signal-to-noise ratio; allows for versatile detection with different probes. | Competition with endogenous D-alanine can affect incorporation efficiency. | 7-fold greater ligation of a radiotracer in S. aureus compared to controls with unmodified D-alanine.[1] |
| Fluorescent Vancomycin | Direct binding of a fluorescently labeled vancomycin antibiotic to the D-Ala-D-Ala termini of PG precursors. | Simple staining procedure; targets a specific component of the PG precursor. | Only labels accessible PG precursors; can have antibiotic effects on the bacteria; poor membrane permeability. | Not applicable. |
Experimental Protocols for NAM-azide Labeling and Validation
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for NAM-azide labeling and its validation using genetic controls, based on established methods.
Protocol 1: NAM-azide Labeling of E. coli
This protocol describes the general procedure for labeling Escherichia coli with a NAM-azide probe.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
NAM-azide probe (e.g., 2-azido NAM)
-
Click chemistry reagents (e.g., alkyne-fluorophore, copper(I) catalyst, or a copper-free click chemistry reagent like DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow E. coli to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in LB broth.
-
Add the NAM-azide probe to the culture at a final concentration of 1-5 mM.
-
Incubate the culture for a desired period (e.g., one to two cell divisions) to allow for metabolic incorporation of the probe.
-
Harvest the cells by centrifugation and wash them twice with PBS to remove unincorporated probe.
-
Perform the click chemistry reaction by incubating the cells with the alkyne-fluorophore and catalyst according to the manufacturer's instructions. For live-cell imaging, copper-free click chemistry is recommended to avoid cytotoxicity.[2]
-
Wash the cells with PBS to remove excess click chemistry reagents.
-
The labeled cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.
Protocol 2: Validation of NAM-azide Labeling with Genetic Controls
This protocol utilizes a genetically engineered E. coli strain to validate that the observed labeling is dependent on the intended metabolic pathway.
Materials:
-
Wild-type E. coli strain
-
Genetically modified E. coli strain (e.g., overexpressing AmgK and MurU, or a knockout of a relevant gene)
-
All materials listed in Protocol 1
Procedure:
-
Grow parallel cultures of the wild-type and the genetically modified E. coli strains to the mid-logarithmic phase.
-
Add the same concentration of the NAM-azide probe to both cultures.
-
Incubate both cultures under identical conditions for the same duration.
-
Harvest and wash the cells from both cultures as described in Protocol 1.
-
Perform the click chemistry reaction on both sets of cells using identical conditions.
-
Analyze and compare the fluorescence intensity of the wild-type and genetically modified cells using fluorescence microscopy or flow cytometry.
Expected Result: A significantly higher fluorescence signal in the genetically modified strain (e.g., the AmgK/MurU overexpressor) compared to the wild-type strain validates that the labeling is facilitated by the targeted metabolic pathway. Conversely, a knockout of a key gene in the pathway should result in significantly reduced or no labeling compared to the wild-type.
Visualizing the Pathway and Workflow
Diagrams are essential for understanding the complex processes involved in NAM-azide labeling.
References
- 1. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Validation of Candidate Causal Genes for Abdominal Obesity Which Affect Shared Metabolic Pathways and Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for In Vivo Azide Detection: SPAAC vs. CuAAC in the Realm of NAM-azide Labeling
For researchers in the fields of chemical biology, drug development, and molecular imaging, the ability to visualize and track specific biomolecules within a living organism is paramount. The metabolic labeling of cells with N-azidoacetylmannosamine (NAM-azide), a precursor for sialic acid biosynthesis, followed by bioorthogonal click chemistry, has emerged as a powerful strategy. Two front-runners in this chemical ligation arena are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an objective comparison of their performance for NAM-azide detection in vivo, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The fundamental principle of both SPAAC and CuAAC lies in the highly specific and efficient reaction between an azide and an alkyne to form a stable triazole linkage. In the context of NAM-azide detection, cells are first metabolically labeled with NAM-azide, which incorporates azido groups onto cell surface glycans. These azide-tagged glycans can then be detected by reaction with a probe (e.g., a fluorescent dye or a biotin tag) functionalized with a corresponding alkyne. The choice between SPAAC and CuAAC hinges on a critical trade-off between reaction kinetics, biocompatibility, and ease of use in a complex biological environment.
Core Comparison: Kinetics, Biocompatibility, and Specificity
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Principle | Relies on the high ring strain of a cyclooctyne to react with an azide without a catalyst.[1] | Employs a copper(I) catalyst to activate a terminal alkyne for reaction with an azide.[1] |
| Biocompatibility | Generally considered highly biocompatible due to the absence of a toxic metal catalyst.[2][3] | The primary concern is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS).[4][5][6] |
| Reaction Kinetics | Second-order rate constants are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹.[6][7] SPAAC reactions are generally slower than CuAAC.[2][6] | Exhibits very fast reaction kinetics, with second-order rate constants that can be several orders of magnitude higher than SPAAC, often in the range of 10 to 10⁴ M⁻¹s⁻¹.[8] |
| Specificity | Can exhibit off-target reactions with thiols, potentially leading to background signal.[9][10] | Generally exhibits high specificity with minimal side reactions in biological systems.[9] |
| Reagents | Requires the synthesis of strained cyclooctynes, which can be complex and expensive.[2][11] | Uses simple terminal alkynes, which are readily available. Requires a copper source, a reducing agent, and often a stabilizing ligand.[12] |
| In Vivo Application | Widely used for in vivo imaging in various model organisms due to its excellent biocompatibility.[13][14] | In vivo use has been historically limited by copper toxicity, but the development of biocompatible ligands has expanded its applicability.[15][16][17] |
Quantitative Data Summary
Reaction Kinetics
| Reaction | Alkyne Probe | Second-Order Rate Constant (k₂) | Reference |
| SPAAC | DIBO | ~0.1 M⁻¹s⁻¹ | [14] |
| SPAAC | BCN | ~1.0 M⁻¹s⁻¹ | [7] |
| SPAAC | DBCO | ~0.3 M⁻¹s⁻¹ | [18] |
| CuAAC | Terminal Alkyne (with THPTA ligand) | >100 M⁻¹s⁻¹ | [17] |
| CuAAC | Terminal Alkyne (with BTTES ligand) | High, enables rapid labeling | [15][16] |
Cytotoxicity of Copper Catalysts for CuAAC
| Copper Catalyst System | Cell Line | Concentration | Viability/Toxicity | Reference |
| CuSO₄/Ascorbate | Jurkat cells | 75 µM CuSO₄ | Apoptosis observed | [15] |
| Cu(II)-bis-l-histidine (Cu(his)₂) | Human cell lines | Micromolar concentrations | No toxicity after 72h | [4] |
| CuSO₄/THPTA | SKOV-3 cells | Not specified | Significant toxicity after 24h and 48h | [5] |
| BTTES-Cu(I) complex | Jurkat cells | Not specified | No apparent toxicity | [15][16] |
Experimental Protocols
I. Metabolic Labeling of Sialic Acids with NAM-azide in vivo
This initial step is common for both SPAAC and CuAAC detection methods.
-
Preparation of NAM-azide solution: Dissolve peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in a biocompatible solvent such as DMSO to create a stock solution. Further dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration for injection.
-
Animal administration: Administer the Ac₄ManNAz solution to the animal model (e.g., mouse) via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection. The optimal dose and administration frequency will depend on the animal model and the specific experimental goals and should be determined empirically. A typical starting point for mice is a daily injection for 3-7 days.[19]
-
Incubation period: Allow sufficient time for the metabolic incorporation of the azido sugar into the sialic acid biosynthesis pathway and its presentation on cell surface glycans. This period is typically 24-72 hours after the final administration.[20]
II. In Vivo Detection via SPAAC
-
Probe preparation: Dissolve the strained alkyne probe (e.g., DBCO-fluorophore) in a biocompatible solvent like DMSO to create a stock solution. Dilute the stock solution in sterile PBS to the final injection concentration.
-
Probe administration: Inject the strained alkyne probe into the animal via an appropriate route (e.g., i.v.).
-
Reaction time: Allow the SPAAC reaction to proceed in vivo. The required time will depend on the reaction kinetics of the specific cyclooctyne used and the concentration of the reactants. This can range from minutes to a few hours.
-
Imaging/Analysis: At the desired time points post-injection, perform in vivo imaging (e.g., fluorescence imaging) to detect the labeled cells or tissues. Alternatively, tissues can be harvested, sectioned, and imaged ex vivo.
III. In Vivo Detection via CuAAC
-
Reagent preparation:
-
Copper source: Prepare a stock solution of a biocompatible copper(II) salt (e.g., CuSO₄) in water.
-
Ligand: Prepare a stock solution of a biocompatible copper-chelating ligand (e.g., THPTA or BTTES) in water or a suitable buffer. The ligand is crucial for stabilizing the Cu(I) oxidation state and reducing toxicity.[12][21]
-
Reducing agent: Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water immediately before use.
-
Alkyne probe: Dissolve the terminal alkyne probe (e.g., alkyne-fluorophore) in a biocompatible solvent.
-
-
Catalyst premix: In a sterile tube, mix the copper source and the ligand solution. The recommended ratio of ligand to copper is typically 5:1 to ensure all copper ions are chelated.[21]
-
Injection preparation: Immediately before injection, add the reducing agent to the copper/ligand mixture to generate the active Cu(I) catalyst. Then, add the alkyne probe to this solution.
-
Administration: Administer the complete reaction mixture to the animal via a suitable route.
-
Reaction and detection: The CuAAC reaction is typically very fast. Imaging or tissue collection can often be performed shortly after administration, following the clearance of unbound probe.
Visualizing the Chemistry and Workflow
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 11. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 15. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. thno.org [thno.org]
- 20. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methyl-Ester Protected vs. Unprotected NAM-Azide Probes for Bacterial Cell Wall Labeling
For researchers in microbiology, cell biology, and drug development, the ability to visualize and track bacterial cell wall synthesis is crucial. N-acetylmuramic acid (NAM)-azide probes have emerged as powerful tools for this purpose, allowing for the metabolic labeling of peptidoglycan. A key consideration in using these probes is the choice between a methyl-ester protected or an unprotected form. This guide provides an objective comparison of their performance, supported by experimental data, to help you select the optimal probe for your research needs.
Executive Summary
The primary difference between methyl-ester protected and unprotected NAM-azide probes lies in their cell permeability and subsequent labeling efficiency. The methyl-ester group on the protected probe masks the negatively charged carboxylic acid of the NAM molecule. This increased hydrophobicity is thought to enhance its ability to cross the bacterial cell membrane.[1][2][3][4] Once inside the cell, endogenous esterases are believed to cleave the methyl-ester group, releasing the active NAM-azide probe to be incorporated into the peptidoglycan synthesis pathway.[1][2][3][4] Experimental evidence in E. coli demonstrates that this modification leads to significantly more efficient labeling at lower concentrations compared to the unprotected probe.[1][2]
Data Presentation: Quantitative Comparison in E. coli
The following table summarizes the key performance differences observed in Escherichia coli.
| Performance Metric | Methyl-Ester Protected NAM-Azide | Unprotected NAM-Azide | Fold Improvement |
| Minimum Incorporation Concentration | 150 µM | > 150 µM (no incorporation observed at this concentration) | >1 |
| Median Fluorescence Intensity (at 6 mM) | 22964.5 ± 1639.8 | 6985 ± 2271 | ~3.3x |
Data sourced from Brown et al., ACS Chemical Biology, 2021.[1][2]
Key Differences and Logical Relationships
The choice between a protected and unprotected probe involves a trade-off between initial cell uptake and the need for intracellular activation. The following diagram illustrates the key characteristics and their implications.
References
Unveiling Superior Bioorthogonal Probes: A Comparative Guide to Tetrazine-Ligated NAM vs. NAM-Azide
For researchers, scientists, and drug development professionals at the forefront of biological discovery, the choice of molecular probes is paramount. In the realm of bioorthogonal chemistry, N-acetylmuramic acid (NAM) probes are indispensable for studying bacterial cell wall dynamics. This guide provides a comprehensive comparison of two prominent NAM-based probing technologies: the cutting-edge tetrazine-ligated NAM probes and the conventional NAM-azide probes, highlighting the significant advantages of the former in enabling rapid and precise biological imaging.
The key distinction between these two powerful tools lies in their bioorthogonal reaction kinetics. Tetrazine-ligated NAM probes utilize an inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (TCO) partner, a reaction renowned for its extraordinary speed.[1][2][3][4][5] In contrast, NAM-azide probes typically rely on strain-promoted alkyne-azide cycloaddition (SPAAC) for live-cell applications, a reaction with considerably more modest kinetics.[1][2][3][4][5] While copper-catalyzed alkyne-azide cycloaddition (CuAAC) offers faster kinetics for azide probes, the inherent cytotoxicity of copper severely limits its application in living systems.[1][2][3][4][6][5]
Quantitative Performance: A Head-to-Head Comparison
The superior performance of tetrazine-ligated NAM probes is evident in their reaction kinetics and efficiency, allowing for rapid labeling at low concentrations. This is particularly crucial for tracking dynamic biological processes in real-time.
| Parameter | Tetrazine-Ligated NAM Probes (e.g., HTz-NAM with TCO) | NAM-Azide Probes (with cyclooctynes via SPAAC) |
| Reaction Type | Inverse-Electron-Demand Diels-Alder Cycloaddition | Strain-Promoted Alkyne-Azide Cycloaddition |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[1] | ~10⁻³ to 1 M⁻¹s⁻¹ |
| Typical Labeling Time in Live Cells | Minutes[7] | Hours |
| Required Probe Concentration | Low micromolar (µM)[7] | Higher micromolar (µM) to millimolar (mM) |
| Suitability for Live-Cell Imaging | Excellent, non-toxic[1][2][3][8][4][5] | Good, non-toxic (SPAAC); Not suitable (CuAAC)[1][2][3][4][6][5] |
| Signal-to-Noise Ratio | High, enabling no-wash imaging[7] | Moderate, often requires wash steps |
The Advantage of Speed: Visualizing Dynamic Processes
The exceptionally fast kinetics of the tetrazine-TCO ligation allows for the real-time tracking of bacterial cell wall synthesis and remodeling. This is a significant advantage over the slower SPAAC reaction required for NAM-azide probes in live cells, which may not capture rapid biological events. The development of "minimalist" tetrazine-NAM probes, such as HTz-NAM, has further enhanced their utility by improving their incorporation into the bacterial peptidoglycan.[1][2][3][8][4] This has enabled successful live-cell imaging of pathogenic bacteria, even during processes like macrophage invasion.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for labeling bacterial cell walls using both tetrazine-ligated NAM and NAM-azide probes.
Protocol 1: Live Bacterial Cell Wall Labeling with HTz-NAM and TCO-Fluorophore
This protocol is adapted from the supplementary information of Hillman et al., J. Am. Chem. Soc. 2024.[9]
1. Metabolic Labeling of Bacteria with HTz-NAM:
-
Culture bacteria (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Pellet the cells by centrifugation and resuspend in fresh growth medium.
-
Add HTz-NAM to a final concentration of 50-100 µM.
-
Incubate for 1-2 cell divisions to allow for incorporation into the peptidoglycan.
2. Labeling with TCO-Fluorophore:
-
Pellet the HTz-NAM labeled cells and wash once with PBS.
-
Resuspend the cells in PBS.
-
Add the TCO-conjugated fluorophore (e.g., TCO-TAMRA) to a final concentration of 5-10 µM.
-
Incubate at room temperature for 5-15 minutes.
3. Imaging:
-
(Optional) Pellet the cells and wash with PBS to remove excess fluorophore for reduced background. Due to the high signal-to-noise ratio, this step is often not necessary ("no-wash" imaging).[7]
-
Resuspend the cells in PBS and image using fluorescence microscopy with appropriate filter sets.
Protocol 2: Live Bacterial Cell Wall Labeling with NAM-Azide and Cyclooctyne-Fluorophore (SPAAC)
1. Metabolic Labeling of Bacteria with NAM-Azide:
-
Culture bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Pellet the cells and resuspend in fresh growth medium.
-
Add NAM-azide to a final concentration of 1-5 mM.
-
Incubate for at least two cell divisions to ensure sufficient incorporation.
2. Labeling with Cyclooctyne-Fluorophore:
-
Pellet the NAM-azide labeled cells and wash twice with PBS.
-
Resuspend the cells in PBS.
-
Add the cyclooctyne-conjugated fluorophore (e.g., DBCO-Cy5) to a final concentration of 25-50 µM.
-
Incubate at room temperature for 1-2 hours.
3. Imaging:
-
Pellet the cells and wash thoroughly with PBS (2-3 times) to remove unreacted fluorophore and reduce background fluorescence.
-
Resuspend the cells in PBS and image using fluorescence microscopy.
Conclusion
For researchers aiming to visualize dynamic cellular processes with high temporal and spatial resolution, tetrazine-ligated NAM probes offer a clear advantage over their NAM-azide counterparts. The unparalleled reaction kinetics of the tetrazine-TCO ligation enables rapid, no-wash labeling of live cells, minimizing perturbation to the biological system under investigation. The development of metabolically efficient probes like HTz-NAM has overcome previous limitations, solidifying the position of tetrazine ligation as the premier choice for advanced bioorthogonal labeling applications in microbiology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Manipulating DNA and RNA structures via click-to-release caged nucleic acids for biological and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimalist Tetrazine N-Acetyl Muramic Acid Probes for Rapid and Efficient Labeling of Commensal and Pathogenic Peptidoglycans in Living Bacterial Culture and During Macrophage Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
literature review of different peptidoglycan labeling methods
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall, a fortress of peptidoglycan (PG), is a critical structure for bacterial survival and a primary target for antibiotics. Visualizing the synthesis and dynamics of this essential polymer is paramount to understanding bacterial physiology and developing new antimicrobial strategies. This guide provides an objective comparison of prominent peptidoglycan labeling methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific needs.
Overview of Peptidoglycan Labeling Strategies
Peptidoglycan labeling techniques primarily rely on the metabolic incorporation of modified precursors into the bacterial cell wall. These precursors are typically analogs of D-amino acids or sugars that are integrated into the PG structure by the cell's own enzymatic machinery. The incorporated probes can be directly fluorescent or can be tagged with a reporter molecule in a subsequent step. The main strategies are:
-
Fluorescent D-Amino Acids (FDAAs): This one-step method utilizes D-amino acids chemically linked to a fluorophore. These probes are incorporated into the PG, providing a direct and rapid visualization of cell wall synthesis.[1][2]
-
Bioorthogonal/Click Chemistry Labeling: This two-step approach involves the metabolic incorporation of a precursor (an unnatural amino acid or sugar) containing a bioorthogonal reactive group (e.g., an azide or alkyne). A fluorescent reporter molecule with a complementary reactive group is then covalently attached via a "click" reaction.[3][4][5] This category includes the use of:
-
Unnatural D-amino acids: Similar to FDAAs but with a small chemical handle for click chemistry.[5]
-
D-amino acid dipeptides (DAADs): These probes can be incorporated at an earlier stage in the cytoplasmic PG synthesis pathway, offering potential advantages in retention and specificity.[6][7][8][9]
-
Unnatural Sugars: Analogs of N-acetylglucosamine (NAG) or N-acetylmuramic acid (NAM) can be used to label the glycan backbone of the peptidoglycan.[5][10]
-
Quantitative Comparison of Labeling Methods
The choice of a labeling method often depends on a balance between signal intensity, specificity, ease of use, and potential effects on bacterial physiology. While direct head-to-head comparisons across all methods are limited in the literature, the following table summarizes key quantitative parameters for different FDAA probes.
| Probe Name | Emission Max (nm) | Log D7.4 | Photostability (EDC) | Reference |
| HADA | ~450 | -0.85 | 1.186 | [11][12] |
| NADA | ~550 | 0.23 | N/A | [11] |
| TDL | ~575 | 0.81 | N/A | [11] |
| AF350DL | 445 | -1.13 | 0.0497 | [12] |
| TADA | 569 | 0.81 | 0.117 | [12] |
| BADA | 520 | 0.68 | 0.203 | [12] |
HADA: 7-hydroxycoumarin-amino-D-alanine; NADA: NBD-amino-D-alanine; TDL: TAMRA-D-lysine; AF350DL: Alexa Fluor 350-D-lysine; TADA: Tetramethylrhodamine-D-alanine; BADA: BODIPY-FL-D-alanine. Log D7.4: A measure of hydrophilicity; lower values indicate greater hydrophilicity and less non-specific membrane labeling.[12] EDC (Exponential Decay Coefficient): A measure of photostability; smaller values indicate greater photostability.[12]
Signaling Pathways and Experimental Workflows
Peptidoglycan Biosynthesis and Labeling
The following diagram illustrates the key steps in peptidoglycan biosynthesis and the points of intervention for different labeling strategies.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Peptidoglycan using Radiolabeled Click Chemistry for PET Infection Imaging [escholarship.org]
- 4. Bioorthogonal Labeling and Click-Chemistry-Based Visualization of the Tannerella forsythia Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of N-Acetylmuramic Acid-Azide
Essential guidelines for the safe handling and disposal of N-Acetylmuramic acid-azide, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This compound, a valuable reagent in biochemical and pharmaceutical research, requires careful handling and adherence to specific disposal protocols due to the inherent risks associated with the azide functional group. This guide provides a comprehensive, step-by-step approach to its proper disposal, empowering you to manage this chemical responsibly and maintain a secure research setting.
Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.[1] Improper disposal can lead to the formation of highly toxic and explosive substances. For instance, mixing azides with acids can generate hydrazoic acid, a volatile and explosive compound, while contact with heavy metals can form dangerously unstable metal azides.[1][2] Therefore, a structured and validated disposal plan is not just a recommendation but a critical safety imperative.
Pre-Disposal Considerations:
Before initiating any disposal procedure, it is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines. The following are general but essential precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3] For handling azides of high toxicity, silver shield gloves under nitrile gloves are recommended.[3]
-
Designated Work Area: Conduct all azide-related work, including disposal, in a well-ventilated chemical fume hood.[2]
-
Avoid Incompatible Materials: Never use metal spatulas or allow contact with heavy metals (e.g., lead, copper, brass), strong acids (outside of a controlled neutralization protocol), and halogenated solvents like dichloromethane or chloroform.[1][2]
-
Segregated Waste Streams: Azide-containing waste must be collected in a dedicated, clearly labeled container.[1] Do not mix it with other chemical waste streams.
Recommended Disposal Procedures:
The primary and safest approach for the disposal of organic azides like this compound is to chemically convert the azide group into a more stable functional group, such as an amine.[1] Two well-established methods for this transformation are detailed below.
Method 1: Reduction of the Azide to an Amine via Staudinger Reaction
The Staudinger reaction is a mild and efficient method for reducing an organic azide to an amine using a phosphine, typically triphenylphosphine, followed by hydrolysis.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound waste in a suitable solvent such as Tetrahydrofuran (THF).
-
Reagent Addition: For each molar equivalent of the azide, add 2 molar equivalents of triphenylphosphine (PPh₃) and 10 molar equivalents of water.[5]
-
Reaction Conditions: Heat the reaction mixture to 65°C and stir for approximately 6 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting azide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The resulting solution now contains the corresponding amine, which is significantly less hazardous, and triphenylphosphine oxide as a byproduct.
-
Final Disposal: The final reaction mixture should be disposed of as hazardous waste according to your institution's guidelines. The amine product is more stable and less prone to explosive decomposition.
Method 2: Oxidative Degradation with Nitrous Acid
This method is effective for the destruction of residual azides, particularly in aqueous solutions. It involves the reaction of the azide with nitrous acid, which is generated in situ from sodium nitrite and an acid. Caution: This procedure must be performed with extreme care due to the potential for generating toxic gases.
Experimental Protocol:
-
Preparation of Azide Solution: In a three-necked flask equipped with a stirrer, a dropping funnel, and a gas outlet vented to the fume hood's flue, prepare an aqueous solution of the this compound waste, ensuring the concentration does not exceed 5%.[3][6]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 grams of sodium nitrite for every gram of azide in the waste solution (this represents approximately a 40% excess).[3][6]
-
Acidification: Crucially, only after the addition of sodium nitrite , slowly add a 20% aqueous solution of sulfuric acid dropwise from the dropping funnel until the solution is acidic to pH paper.[3][6] Never add the acid before the nitrite , as this will generate highly toxic and explosive hydrazoic acid.[3][6]
-
Completion and Verification: Continue stirring until the evolution of nitrogen oxides ceases. To confirm the complete destruction of the azide, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the reaction is complete.[6]
-
Neutralization and Disposal: Neutralize the final reaction mixture to a pH between 6 and 9 with a dilute sodium hydroxide solution.[3] The neutralized solution can then be collected and disposed of as hazardous waste.
Quantitative Data for Disposal Protocols
| Parameter | Method 1: Staudinger Reaction | Method 2: Oxidative Degradation |
| Primary Reagents | Triphenylphosphine, Water | Sodium Nitrite, Sulfuric Acid |
| Solvent | Tetrahydrofuran (THF) | Water |
| Reagent Ratio (per mole of azide) | 2 eq. Triphenylphosphine, 10 eq. Water | 1.5 g Sodium Nitrite per g of azide |
| Concentration Limit | Not specified, but dilute solutions are safer | ≤ 5% aqueous solution of azide |
| Temperature | 65°C | Room Temperature |
| Reaction Time | ~6 hours | Until gas evolution ceases |
| Verification | TLC for disappearance of azide | Starch-iodide paper test for excess nitrite |
| Byproducts | Triphenylphosphine oxide, N-Acetylmuramic acid-amine | Nitrogen gas, Nitrogen oxides, Sodium sulfate |
Visualizing Disposal Workflows
To further clarify the decision-making process and the steps involved in each disposal method, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
